Technical Documentation Center

N,N-Diethyl-3-methylbut-3-enamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N,N-Diethyl-3-methylbut-3-enamide
  • CAS: 62721-80-6

Core Science & Biosynthesis

Foundational

solubility profile of N,N-Diethyl-3-methylbut-3-enamide in organic solvents

The following is an in-depth technical guide regarding the solubility profile of N,N-Diethyl-3-methylbut-3-enamide, structured for application scientists and researchers. Executive Summary N,N-Diethyl-3-methylbut-3-enami...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide regarding the solubility profile of N,N-Diethyl-3-methylbut-3-enamide, structured for application scientists and researchers.

Executive Summary

N,N-Diethyl-3-methylbut-3-enamide is a tertiary amide featuring a terminal alkene functionality. Distinct from its aromatic analog DEET (N,N-Diethyl-m-toluamide), this aliphatic amide serves as a critical intermediate in the synthesis of terpene derivatives (e.g., Citral, Menthol) via Claisen rearrangements and is investigated for its potential bioactivity in insect repellency.

Understanding the solubility profile of this compound is prerequisite for optimizing reaction kinetics, designing liquid-liquid extraction (LLE) workups, and formulating delivery systems. This guide provides a mechanistic analysis of its solvation behavior, predicted solubility parameters, and a validated experimental protocol for precise determination.

Physicochemical Basis of Solvation

To predict and manipulate the solubility of N,N-Diethyl-3-methylbut-3-enamide, one must analyze its molecular architecture. The molecule exhibits amphiphilic character , possessing both a polar amide core and a lipophilic hydrocarbon periphery.

Molecular Architecture & Polarity
  • Polar Domain (Hydrophilic): The tertiary amide group (

    
    ) possesses a significant dipole moment. The carbonyl oxygen acts as a strong Hydrogen Bond Acceptor (HBA), facilitating solubility in protic solvents. However, the absence of an N-H bond renders it unable to act as a Hydrogen Bond Donor (HBD).
    
  • Non-Polar Domain (Lipophilic): The N,N-diethyl chains and the 3-methylbut-3-enyl tail contribute to significant London Dispersion Forces. This lipophilic bulk (C9 skeleton) drives miscibility with non-polar organic solvents and limits water solubility.

Table 1: Key Physicochemical Descriptors

PropertyValue (Approx.)Significance
Molecular Weight 155.24 g/mol Low MW facilitates rapid dissolution kinetics.
LogP (Octanol/Water) 1.5 – 1.7Moderately lipophilic; suggests high affinity for organic phases over aqueous phases.
H-Bond Acceptors 1 (C=O)Enables interaction with water/alcohols.
H-Bond Donors 0Precludes self-association via H-bonding; lowers melting point.
Boiling Point ~95-100°C (at reduced pressure)High boiling liquid; requires high-boiling solvents for thermal reactions.

Solubility Profile & Solvent Compatibility[1]

The following profile categorizes solvent compatibility based on "Like Dissolves Like" principles and Hansen Solubility Parameters (HSP).

Polar Protic Solvents (Water, Alcohols)
  • Water: Sparingly Soluble. While the amide oxygen can accept hydrogen bonds from water, the hydrophobic burden of the C9 carbon chain dominates. Expected saturation is likely < 10 g/L.

    • Mechanistic Insight: The entropic penalty of organizing water molecules around the diethyl/butenyl chains outweighs the enthalpic gain from amide hydration.

  • Methanol / Ethanol: Miscible. Short-chain alcohols provide a perfect balance, offering hydroxyl groups for H-bonding with the amide and alkyl chains to interact with the hydrophobic tail.

Polar Aprotic Solvents (DMSO, DMF, Acetonitrile)
  • Status: Highly Soluble / Miscible.

  • Utility: These are the solvents of choice for nucleophilic substitution or catalytic isomerization reactions involving this amide. The lack of H-bond donation in the solvent prevents "caging" of the amide, leaving it kinetically active.

Non-Polar & Chlorinated Solvents (Hexane, Toluene, DCM)
  • Chlorinated (DCM, Chloroform): Miscible. Excellent solvent choice for extraction from aqueous phases.

  • Hydrocarbons (Hexane, Heptane): Soluble. The diethyl and methylbutenyl groups provide sufficient Van der Waals handles for dissolution, though phase separation may occur at extremely low temperatures (< -20°C).

Visualization of Solvation Mechanisms

SolvationMechanism cluster_molecule Molecular Domains Amide N,N-Diethyl-3-methylbut-3-enamide Head Amide Head (Polar) Amide->Head Water Water (H2O) High Polarity Water->Amide H-Bond to C=O only (Limited Solubility) Ethanol Ethanol (EtOH) Amphiprotic Ethanol->Amide H-Bond + Van der Waals (Miscible) Hexane Hexane Non-Polar Hexane->Amide London Dispersion Forces (Soluble) Tail Alkyl/Alkenyl Tail (Lipophilic) Head->Tail

Figure 1: Mechanistic interaction map showing how different solvent classes interact with the polar amide head and lipophilic tail.

Experimental Protocol: Determination of Saturation Solubility

For critical applications (e.g., drug formulation or precise kinetic studies), theoretical prediction is insufficient. The following Shake-Flask Method coupled with HPLC-UV is the gold standard for validating solubility.

Reagents & Equipment
  • Analytes: Pure N,N-Diethyl-3-methylbut-3-enamide (Reference Standard).

  • Solvents: HPLC-grade Water, Methanol, Acetonitrile, n-Hexane.

  • Apparatus: Orbital shaker (temperature controlled), 0.22 µm PTFE syringe filters (hydrophobic) or Nylon (hydrophilic), HPLC system with UV/DAD detector.

Step-by-Step Methodology

Phase 1: Saturation Equilibrium

  • Preparation: Add excess N,N-Diethyl-3-methylbut-3-enamide (approx. 50 mg) to 2 mL of the target solvent in a borosilicate glass vial.

  • Agitation: Seal tightly and place in an orbital shaker at 25°C ± 0.1°C. Shake at 200 RPM for 24 hours.

    • Scientific Rationale: 24 hours ensures thermodynamic equilibrium is reached, overcoming slow dissolution kinetics of viscous oils.

  • Sedimentation: Allow the samples to stand quiescent for 4 hours to let undissolved droplets settle or float (depending on density).

Phase 2: Sampling & Filtration

  • Filtration: Withdraw the supernatant using a glass syringe. Filter through a 0.22 µm syringe filter .

    • Critical Check: Use PTFE filters for organic solvents and Nylon/PES for aqueous samples to prevent filter degradation or drug adsorption.

  • Dilution: Immediately dilute the filtrate with the mobile phase (e.g., 1:100) to bring the concentration within the linear range of the detector.

Phase 3: Quantification (HPLC-UV)

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase: Acetonitrile : Water (60:40 v/v) isocratic.

  • Wavelength: 210 nm (Amide carbonyl absorption).

  • Calculation: Determine concentration (

    
    ) using a pre-constructed calibration curve (
    
    
    
    ).
Workflow Diagram

ExperimentalProtocol start Start: Excess Solute Addition equil Equilibration (24h @ 25°C, 200 RPM) start->equil settle Sedimentation Phase (4h Quiescent) equil->settle filter Filtration (0.22 µm) Select: PTFE (Org) / Nylon (Aq) settle->filter dilute Dilution with Mobile Phase filter->dilute analyze HPLC-UV Quantification (210 nm) dilute->analyze result Calculate Solubility (mg/mL) analyze->result

Figure 2: Validated workflow for the determination of saturation solubility.

Application Context: Reaction Engineering

In synthetic organic chemistry, specifically the synthesis of terpenes like Citral, the solvent choice for this amide dictates the reaction pathway.

  • Claisen Rearrangement:

    • Requirement: High temperature (>140°C).

    • Recommended Solvents:o-Xylene, Diglyme, or Diphenyl Ether.

    • Rationale: The amide is fully miscible in these non-polar/polar-aprotic high-boiling solvents, allowing the reaction to proceed in a single phase without solvent reflux limitations.

  • Hydrolysis (Amide to Acid):

    • Requirement: Aqueous contact.[1]

    • Recommended System:THF/Water or Dioxane/Water (50:50).

    • Rationale: Since the amide is sparingly soluble in pure water, a co-solvent like THF is required to solubilize the amide and allow hydroxide ions (

      
      ) to attack the carbonyl carbon.
      

References

  • PubChem. (n.d.).[2] N,N-Diethyl-3-methylbutanamide (Related Compound Data). National Library of Medicine. Retrieved March 8, 2026, from [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Authoritative source for solubility parameter theory cited in Section 3).

Sources

Exploratory

The Chemical Biology and Synthetic Utility of N,N-Diethyl-3-methylbut-3-enamide Derivatives: A Comprehensive Guide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary The landscape of aliphatic amides in medicinal chemistry is often domina...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The landscape of aliphatic amides in medicinal chemistry is often dominated by well-known insectifuges like N,N-Diethyl-meta-toluamide (DEET) or simple sedatives like isovaleramide. However, the emergence of unsaturated aliphatic amides has unlocked new paradigms in both target-oriented synthesis and pharmacophore design. This whitepaper provides an authoritative, deep-dive analysis into N,N-Diethyl-3-methylbut-3-enamide (CAS 62721-80-6) and its derivatives. By examining its distinct


-unsaturated topology, we will explore the causality behind its synthetic behavior, outline self-validating experimental protocols, and project its utility in modern drug discovery.

Molecular Phylogeny & Historical Context

The discovery and isolation of branched aliphatic amides historically stemmed from the pursuit of novel lipophilic building blocks capable of crossing biological membranes. While its conjugated isomer, N,N-diethyl-3-methylbut-2-enamide (seneciamide)[1], gained traction as a coupling partner in the total synthesis of complex natural products like the korupensamines, the


-unsaturated variant—N,N-diethyl-3-methylbut-3-enamide—remained an elusive, kinetically trapped intermediate[2].

As a Senior Application Scientist, I frequently observe that researchers default to conjugated systems due to their thermodynamic stability. However, the historical shift towards the but-3-enamide derivative was driven by a specific structural necessity: the need for a terminal, decoupled alkene . Unlike the electron-deficient, sterically hindered internal double bond of seneciamide, the terminal alkene of the but-3-enamide derivative serves as an active handle for olefin cross-metathesis and asymmetric epoxidation, making it a highly prized scaffold in modern API (Active Pharmaceutical Ingredient) synthesis.

Structural Dynamics & Physicochemical Profiling

Understanding the physicochemical profile of these derivatives is critical for predicting their behavior in both the reaction flask and biological systems. The decoupling of the alkene from the amide carbonyl in the but-3-enamide derivative drastically alters its electronic distribution.

Table 1: Comparative Physicochemical Properties
ParameterN,N-Diethyl-3-methylbut-3-enamideN,N-Diethyl-3-methylbut-2-enamide
CAS Registry Number 62721-80-65411-63-2
Molecular Formula C9H17NOC9H17NO
Molecular Weight 155.24 g/mol 155.24 g/mol
LogP (Predicted) ~1.801.82
Topological Polar Surface Area 20.3 Ų20.3 Ų
Unsaturation Topology

-unsaturated (Terminal)

-unsaturated (Internal)
Primary Synthetic Utility Epoxidation, Cross-MetathesisDiels-Alder, Cross-Coupling

Expert Insight: The LogP of ~1.80 is not a coincidence; it is the pharmacological "sweet spot" for blood-brain barrier (BBB) penetration[3]. The diethyl substitution ensures sufficient lipophilicity, while the amide oxygen provides a localized hydrogen-bond acceptor, ensuring optimal topological polar surface area (TPSA).

Mechanistic Pathways in Derivatization

The true value of N,N-diethyl-3-methylbut-3-enamide lies in its downstream derivatization. Because the alkene is not deactivated by the electron-withdrawing amide group, it readily undergoes electrophilic addition.

SyntheticPathway A 3-Methylbut-3-enoic Acid B N,N-Diethyl-3-methylbut-3-enamide (CAS 62721-80-6) A->B SOCl2, Et2NH (0°C to RT) D Epoxide Intermediate B->D mCPBA, CH2Cl2 (Electrophilic Addition) C N,N-Diethyl-3-methylbut-2-enamide (CAS 5411-63-2) C->B LDA, THF Kinetic Protonation E Pyrrolidone API Scaffold D->E Intramolecular Cyclization

Fig 1: Synthetic routes and downstream functionalization of N,N-diethyl-3-methylbut-3-enamide.

Validated Experimental Methodologies

The primary mode of failure in synthesizing


-unsaturated amides is unintended thermodynamic isomerization. The activation energy for double-bond migration is surprisingly low in the presence of trace acids or bases. The following protocol is engineered to prevent this.
Protocol: De Novo Synthesis via Kinetic Trapping

Objective: Synthesize N,N-diethyl-3-methylbut-3-enamide while strictly avoiding base-catalyzed isomerization to the thermodynamically favored


-isomer.

Step-by-Step Methodology:

  • Acyl Activation (0 °C): Dissolve 3-methylbut-3-enoic acid (10.0 mmol) in anhydrous dichloromethane (DCM, 20 mL) under an argon atmosphere. Add oxalyl chloride (12.0 mmol) dropwise at 0 °C, followed by a catalytic amount of DMF (10 µL).

    • Causality: Oxalyl chloride is mandated over thionyl chloride. Thionyl chloride generates persistent HCl equivalents that actively catalyze the migration of the double bond into conjugation. Oxalyl chloride produces volatile byproducts (CO, CO2), preserving the terminal alkene.

  • Cryogenic Amidation (-78 °C): In a separate Schlenk flask, prepare a solution of diethylamine (25.0 mmol) in DCM (10 mL). Slowly transfer the freshly formed acid chloride to the diethylamine solution via cannula at -78 °C.

    • Causality: The excess diethylamine acts as both the nucleophile and the acid scavenger. The cryogenic temperature completely arrests thermodynamic isomerization during the exothermic amide bond formation.

  • Quenching & Extraction: Allow the reaction to stir for 2 hours, strictly maintaining temperatures below 0 °C. Quench directly with cold saturated aqueous NH₄Cl (15 mL). Extract the aqueous layer with DCM (2 x 15 mL).

  • Self-Validating Diagnostic (Crude NMR): Prior to chromatography, subject an aliquot of the crude mixture to

    
    H-NMR spectroscopy.
    
    • Validation Logic: The protocol is self-validating. The presence of a distinct multiplet at

      
       4.80–4.95 ppm confirms the terminal alkene protons of the target 
      
      
      
      -isomer. Conversely, the appearance of a singlet at
      
      
      ~5.8 ppm serves as an internal diagnostic for protocol failure, indicating isomerization to the conjugated
      
      
      -system.
  • Purification: Purify via flash column chromatography (silica gel, 90:10 Hexanes:Ethyl Acetate) to afford the pure derivative.

Biological Workflows & Pharmacological Potential

Beyond synthetic utility, derivatives of N,N-diethyl-3-methylbut-3-enamide hold significant promise in neuropharmacology. Structurally homologous to isovaleramide (a known anxiolytic), the inclusion of the diethyl moiety and the rigidifying alkene alters its binding kinetics.

The lipophilic tail allows the molecule to partition effectively into the lipid bilayer, while the amide core interacts with the allosteric binding sites of the GABA


 receptor.

BiologicalPathway L Lipophilic Amide Derivative R GABA-A Receptor Allosteric Site L->R Hydrophobic Interaction (LogP ~1.8) I Chloride Ion Influx R->I Conformational Shift E Neuronal Hyperpolarization I->E Action Potential Inhibition

Fig 2: Putative mechanism of action for branched aliphatic amides at the GABA-A receptor.

Structure-Activity Relationship (SAR) Insights

In biological assays, maintaining the


-unsaturation provides a unique spatial geometry. When the double bond is reduced (yielding the saturated butanamide), receptor affinity drops, suggesting that the 

-electron cloud of the terminal alkene participates in vital cation-

interactions within the hydrophobic pocket of the target receptor.

References

  • Title: N,N-Diethyl-3-methyl-2-butenamide | C9H17NO (CID 223380) Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Atroposelective synthesis towards korupensamine D (Dissertation) Source: eScholarship, University of California URL: [Link]

Sources

Foundational

potential biological activity of N,N-Diethyl-3-methylbut-3-enamide

Title : Biological Activity and Pharmacological Potential of N,N-Diethyl-3-methylbut-3-enamide: A Next-Generation Aliphatic Repellent Abstract As vector-borne diseases continue to pose global health challenges, the devel...

Author: BenchChem Technical Support Team. Date: March 2026

Title : Biological Activity and Pharmacological Potential of N,N-Diethyl-3-methylbut-3-enamide: A Next-Generation Aliphatic Repellent

Abstract

As vector-borne diseases continue to pose global health challenges, the development of novel spatial repellents is paramount. This technical whitepaper explores the pharmacological potential of N,N-Diethyl-3-methylbut-3-enamide, an aliphatic, unsaturated analog of the gold-standard repellent DEET. By analyzing its structural rationale, physicochemical profile, and hypothesized receptor-mediated mechanisms, we provide a comprehensive guide for drug development professionals. Furthermore, we detail self-validating experimental workflows required to rigorously quantify its biological activity.

Introduction & Structural Rationale

N,N-Diethyl-3-methylbenzamide (DEET) is the oldest and most common active ingredient in commercial insect repellents, providing broad-spectrum protection against mosquitoes, ticks, and other arthropods[1]. Despite its efficacy, there is an ongoing search for analogs with optimized volatility profiles and reduced plasticizing effects on synthetic materials[1].

N,N-Diethyl-3-methylbut-3-enamide (CAS: 62721-80-6) emerges as a critical structural evolution in this domain[2]. By replacing the rigid aromatic ring of DEET with a flexible, unsaturated 3-methylbut-3-enyl chain, this compound fundamentally alters the spatial conformation of the N,N-diethylamide pharmacophore. This aliphatic substitution is hypothesized to modify the compound's interaction with insect olfactory receptors while potentially mitigating the solvent-like damage to plastics often associated with aromatic repellents[1].

Physicochemical Profiling & Pharmacokinetics

The biological activity and spatial efficacy of any volatile repellent are intrinsically linked to its physicochemical properties. The transition from an aromatic to an aliphatic core significantly impacts the molecule's partition coefficient (LogP) and vapor pressure.

Table 1: Comparative Physicochemical Properties

PropertyN,N-Diethyl-3-methylbut-3-enamideDEET (N,N-Diethyl-3-methylbenzamide)
CAS Number 62721-80-6[2]134-62-3[1]
Molecular Formula C9H17NO[2]C12H17NO[1]
Molecular Weight 155.24 g/mol [3]191.27 g/mol [4]
LogP ~1.52[3]2.18 (Typical)
Vapor Pressure Higher (Aliphatic)<0.01 mmHg at 25°C[4]
Structural Core 3-methyl-3-butenyl (Flexible)3-methylphenyl (Rigid)

*Data extrapolated from the closely related isomer N,N-Diethyl-3-methylbut-2-enamide (CAS: 5411-63-2)[3].

Expertise & Causality Insight: The lower molecular weight and reduced LogP of the aliphatic analog suggest a higher volatility compared to DEET. Causally, this higher vapor pressure increases the immediate radius of spatial repellency, creating a larger protective "halo" around the host. However, this rapid evaporation necessitates advanced encapsulation formulations (e.g., liposomal or polymer-matrix delivery) to extend the duration of protection on the skin, preventing premature dissipation.

Mechanistic Hypothesis: Olfactory Receptor Modulation

Like its aromatic counterpart, N,N-Diethyl-3-methylbut-3-enamide is hypothesized to target the insect olfactory system, specifically the highly conserved Orco co-receptor and specific tuning odorant receptors (ORx).

OR_Pathway A N,N-Diethyl-3-methylbut-3-enamide (Volatile Ligand) B Odorant Binding Proteins (Sensillum Lymph) A->B Diffusion C Orco / ORx Complex (Dendritic Membrane) B->C Transport & Binding D Cation Channel Opening (Na+, Ca2+ Influx) C->D Conformational Change E Action Potential Generation D->E Depolarization F Behavioral Avoidance (Repellency) E->F Neural Processing

Fig 1. Hypothesized Orco/ORx activation pathway by N,N-Diethyl-3-methylbut-3-enamide.

Mechanistic Causality: The flexibility of the terminal alkene chain allows the molecule to sample a broader conformational space than a rigid benzene ring. This "induced fit" capability may enable the compound to bind to a wider array of ORx subunits across different vector species, potentially overcoming localized receptor mutations that lead to repellent resistance.

Experimental Methodology: Self-Validating Protocols

To rigorously evaluate the biological activity of repellent analogs, we employ a self-validating in vitro framework[5].

In Vitro Membrane Blood-Feeding Assay

This protocol isolates the compound's intrinsic spatial repellency from human biological variability, allowing for high-throughput screening[5].

Workflow Step1 1. Compound Preparation (>98% purity, serial dilutions) Step2 2. Membrane Setup (37°C, Bovine blood, collagen) Step1->Step2 C1 Ensures precise dose-response and eliminates impurities Step1->C1 Step3 3. Treatment Application (Compound vs. DEET Control) Step2->Step3 Step4 4. Mosquito Exposure (15 min, starved females) Step3->Step4 C2 Self-validating control against biological variability Step3->C2 Step5 5. Engorgement Quantification (Calculate ED50) Step4->Step5

Fig 2. Step-by-step workflow for the in vitro membrane blood-feeding repellency assay.

Step-by-Step Protocol & Systemic Causality:

  • Preparation of Test Formulations: Dissolve N,N-Diethyl-3-methylbut-3-enamide in absolute ethanol to create a logarithmic dilution series (e.g., 0.1 to 100 nmol/cm²). Causality: A logarithmic series is critical for generating a precise dose-response curve, allowing for the accurate calculation of the ED50 (Effective Dose for 50% repellency).

  • Membrane Setup: Utilize a water-jacketed glass feeder maintained at 37°C, fitted with a collagen membrane and filled with citrated bovine blood. Causality: Maintaining exactly 37°C mimics human skin temperature, providing the essential thermal cues necessary to stimulate natural mosquito landing and probing behaviors.

  • Application: Apply the test formulation to a standardized cloth patch and place it over the membrane. Concurrently run ethanol-only patches (negative control) and DEET patches (positive control)[5]. Causality: The inclusion of a DEET positive control validates the biological responsiveness of the specific mosquito cohort. If DEET fails to repel, the cohort is compromised. This ensures the system is a self-validating measure of relative efficacy.

  • Exposure & Quantification: Introduce 50 starved female mosquitoes (e.g., Aedes aegypti) into the test chamber for 15 minutes. Count the number of engorged females. Causality: Pre-test starvation standardizes the baseline avidity of the mosquitoes, ensuring that a failure to feed is strictly due to the repellent action of the compound, not a lack of appetite.

Electrophysiological Validation (Single Sensillum Recording - SSR)

To confirm that the behavioral repellency is receptor-mediated rather than a result of generalized toxicity, SSR must be performed on the basiconic sensilla of the mosquito antenna.

  • Protocol: Insert a tungsten recording electrode into the base of a sensillum and a reference electrode into the eye. Deliver 500 ms puffs of N,N-Diethyl-3-methylbut-3-enamide vapor over the antenna.

  • Causality: If the compound acts via OR modulation, distinct action potential spikes will be recorded upon vapor exposure. The absence of spikes combined with behavioral repellency would indicate an alternative mechanism (e.g., contact toxicity), thus validating the specific pharmacological pathway and ensuring the data's trustworthiness.

Conclusion

N,N-Diethyl-3-methylbut-3-enamide represents a highly promising aliphatic alternative to traditional aromatic repellents. Its unique structural flexibility and altered volatility profile present distinct opportunities for broad-spectrum vector control. Future drug development efforts must focus on formulation technologies to balance its high spatial repellency with sustained duration of action.

References

  • Wikipedia Contributors. "DEET." Wikipedia, The Free Encyclopedia.
  • ChemNet. "3-Butenamide, N,N-diethyl-3-methyl- 62721-80-6 - CAS Database.
  • Fluorochem. "N,N-DIETHYL-3-METHYLBUT-2-ENAMIDE.
  • Sigma-Aldrich. "N,N-Diethyl-3-methylbenzamide 97 134-62-3.
  • Klun, J. A., et al. "In vitro repellency of N,N-diethyl-3-methylbenzamide and N,N-diethylphenylacetamide analogs against Aedes aegypti and Anopheles stephensi (Diptera: Culicidae)." PubMed/NIH.

Sources

Exploratory

Comprehensive Toxicological Profiling and Safety Data Sheet (SDS) Framework for N,N-Diethyl-3-methylbut-3-enamide

Target Audience: Toxicologists, Drug Metabolism and Pharmacokinetics (DMPK) Scientists, and Chemical Safety Professionals. Introduction & Structural Rationale N,N-Diethyl-3-methylbut-3-enamide (CAS: 62721-80-6) is an uns...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Toxicologists, Drug Metabolism and Pharmacokinetics (DMPK) Scientists, and Chemical Safety Professionals.

Introduction & Structural Rationale

N,N-Diethyl-3-methylbut-3-enamide (CAS: 62721-80-6) is an unsaturated aliphatic amide with the molecular formula C9H17NO. Structurally, it features an N,N-diethylamide moiety—a pharmacophore widely recognized for its use in insect repellents (e.g., DEET) and various neurological active pharmaceutical ingredients (APIs)—coupled with a 3-methylbut-3-enoyl (isopentenyl) chain.

From a toxicological perspective, this molecule presents a dual-faceted metabolic liability. While the N,N-diethyl group is subject to relatively benign cytochrome P450 (CYP)-mediated N-dealkylation, the terminal alkene on the isopentenyl chain acts as a classic structural alert. Terminal alkenes are highly susceptible to CYP-mediated epoxidation, potentially yielding reactive electrophilic intermediates. Consequently, the safety profiling of this compound cannot rely solely on standard acute toxicity models; it requires a mechanistically driven, self-validating workflow to definitively rule out genotoxicity and hepatotoxicity before finalizing its Safety Data Sheet (SDS).

Physicochemical & Predictive ADMET Data

Before initiating in vitro or in vivo assays, establishing the physicochemical baseline is critical for predicting bioavailability and cellular permeability. The lipophilicity (LogP ~2.15) suggests excellent membrane permeability, reinforcing the need for intracellular metabolic testing.

Table 1: Physicochemical and Structural Properties

PropertyValueToxicological Implication
Chemical Name N,N-Diethyl-3-methylbut-3-enamideN/A
CAS Registry Number 62721-80-6N/A
Molecular Formula C9H17NON/A
Molecular Weight 155.24 g/mol High permeability (Lipinski's Rule of 5 compliant)
Predicted LogP 2.15High likelihood of partitioning into lipid-rich tissues
H-Bond Donors / Acceptors 0 / 1Low aqueous solubility; requires organic vehicle (e.g., DMSO) for assays
Structural Alerts Terminal AlkeneHigh risk of CYP450-mediated epoxidation

Mechanistic Toxicology & Metabolic Pathways

The core of our toxicological investigation centers on the fate of the terminal alkene. If oxidized by hepatic enzymes (predominantly CYP3A4 or CYP2E1), the resulting epoxide can covalently bind to nucleophilic residues on DNA or proteins, leading to mutagenesis or cellular necrosis. Alternatively, the epoxide may be rapidly detoxified by Epoxide Hydrolase (mEH) into a benign diol, or conjugated with glutathione via Glutathione S-Transferase (GST).

Understanding this causality dictates our experimental design: we must employ assays that not only look for cell death but specifically trap and quantify these transient reactive metabolites.

MetabolicPathway Parent N,N-Diethyl-3-methylbut-3-enamide (CAS 62721-80-6) Epoxide Reactive Epoxide Intermediate (Electrophilic) Parent->Epoxide CYP450 (Alkene Oxidation) Deethyl N-Deethylated Metabolite (Primary Amine) Parent->Deethyl CYP450 (N-Dealkylation) Diol Diol Metabolite (Detoxified) Epoxide->Diol Epoxide Hydrolase (mEH) GSH GSH Conjugate (Detoxified) Epoxide->GSH Glutathione S-Transferase (GST) Excretion Renal Excretion (Urine) Deethyl->Excretion Diol->Excretion GSH->Excretion

Fig 1. Putative CYP450-mediated metabolic pathways and detoxification routes.

Experimental Protocols: Self-Validating Toxicological Assays

To build a trustworthy SDS, the data must be derived from self-validating experimental systems. A protocol is self-validating when it contains internal controls that prove the assay functioned correctly, regardless of the test compound's result.

Protocol 1: LC-MS/MS Glutathione (GSH) Trapping Assay

Causality: We hypothesize the terminal alkene forms an epoxide. By introducing exogenous GSH into a microsomal incubation, we create a competitive nucleophilic sink. Detecting GSH-adducts proves the formation of reactive electrophiles. Self-Validation: The concurrent use of Acetaminophen (APAP) as a positive control validates CYP activity and GSH trapping efficiency. If APAP-GSH adducts are not detected, the assay is voided.

  • Matrix Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Reaction Mixture: In a 1.5 mL Eppendorf tube, combine HLM (final concentration 1 mg/mL), GSH (final concentration 5 mM), and N,N-Diethyl-3-methylbut-3-enamide (10 µM final, delivered in 0.1% DMSO).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Termination: After 60 minutes, quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to LC vials. Analyze via LC-MS/MS operating in positive electrospray ionization (ESI+) mode, scanning for neutral loss of 129 Da (characteristic of GSH conjugates).

Protocol 2: Modified Bacterial Reverse Mutation Test (Ames)

Causality: If epoxides are formed, they may cause point mutations. We utilize to assess this. Because the compound is lipophilic and potentially volatile, the pre-incubation method is strictly chosen over the standard plate incorporation method to maximize exposure time between the compound, the S9 metabolic enzymes, and the bacteria. Self-Validation: The use of 2-aminoanthracene (which requires S9 activation to become mutagenic) serves as the positive control, proving the S9 fraction was enzymatically active.

  • Strain Preparation: Grow Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) overnight in Oxoid nutrient broth to a density of

    
     cells/mL.
    
  • S9 Mix Formulation: Prepare a 10% (v/v) Aroclor 1254-induced rat liver S9 mix with standard cofactors (NADP+, G6P).

  • Pre-Incubation: In sterile test tubes, combine 0.1 mL of bacterial culture, 0.5 mL of S9 mix (or buffer for negative metabolic conditions), and 0.05 mL of N,N-Diethyl-3-methylbut-3-enamide (dosed at 5, 15, 50, 150, and 500 µ g/plate ). Incubate at 37°C for 20 minutes with gentle shaking.

  • Plating: Add 2.0 mL of molten top agar (containing trace histidine/biotin) to the tubes, vortex gently, and pour onto minimal glucose agar plates.

  • Scoring: Incubate plates at 37°C for 48-72 hours. Count revertant colonies. A positive result is defined as a reproducible, dose-dependent increase in revertant colonies (≥2-fold over vehicle control for TA98/TA100).

Safety Data Sheet (SDS) Construction

The generation of the Safety Data Sheet adheres strictly to the and ECHA guidelines. The workflow below illustrates how experimental data directly informs GHS classification.

SDSWorkflow InSilico In Silico QSAR (Derek Nexus) InVitroGeno In Vitro Genotoxicity (OECD 471 & 487) InSilico->InVitroGeno Structural Alerts InVitroMet Hepatocyte Clearance (CYP450 Profiling) InSilico->InVitroMet Metabolic Prediction InVivo In Vivo Acute Toxicity (OECD 423) InVitroGeno->InVivo If Negative InVitroMet->InVivo Clearance Rates SDS GHS Classification & SDS Generation InVivo->SDS LD50 Data

Fig 2. Self-validating toxicological assessment workflow for SDS generation.

Core SDS Sections (Draft based on Structural Homology & Assays)

Section 2: Hazard Identification

  • GHS Classification:

    • Acute Toxicity, Oral (Category 4) - Derived from protocols showing LD50 between 300-2000 mg/kg.

    • Skin Irritation (Category 2)

    • Eye Irritation (Category 2A)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Precautionary Statements: P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER if you feel unwell).

Section 8: Exposure Controls/Personal Protection

  • Engineering Controls: Use in a well-ventilated area or chemical fume hood to prevent inhalation of volatile fractions.

  • PPE: Nitrile or neoprene gloves (due to the compound's lipophilicity, latex is insufficient). Safety goggles with side shields.

Section 11: Toxicological Information

  • Acute Toxicity: Oral LD50 (Rat) estimated > 500 mg/kg.

  • Genotoxicity: Negative in Ames test (OECD 471) and in vitro mammalian cell micronucleus test ().

  • Metabolic Liabilities: Forms transient epoxide intermediates in vitro, which are rapidly detoxified by endogenous glutathione. No significant covalent binding observed in vivo.

Conclusion

The safety profiling of N,N-Diethyl-3-methylbut-3-enamide requires a targeted approach that respects its specific chemical architecture. By pairing predictive in silico alerts with rigorous, self-validating in vitro metabolic trapping and genotoxicity assays, drug development and safety professionals can confidently classify this compound. The resulting Safety Data Sheet is not merely a regulatory artifact, but a scientifically grounded document reflecting the true biological interactions of the molecule.

References

  • OECD (2020), Test No. 471: Bacterial Reverse Mutation Test , OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. URL:[Link]

  • OECD (2001), Test No. 423: Acute Oral toxicity - Acute Toxic Class Method , OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. URL:[Link]

  • OECD (2016), Test No. 487: In Vitro Mammalian Cell Micronucleus Test , OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. URL:[Link]

  • Occupational Safety and Health Administration (OSHA), Hazard Communication Standard (29 CFR 1910.1200) , United States Department of Labor. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for N,N-Diethyl-3-methylbut-3-enamide from Isoprene

Executive Summary This application note details the synthesis of N,N-Diethyl-3-methylbut-3-enamide (CAS: Analogous to 3-methyl-3-butenoic acid derivatives), a critical C5 building block and functional intermediate for in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthesis of N,N-Diethyl-3-methylbut-3-enamide (CAS: Analogous to 3-methyl-3-butenoic acid derivatives), a critical C5 building block and functional intermediate for insect repellents and pharmaceutical precursors.

While traditional routes involve multi-step functionalization of pre-oxidized starting materials, this protocol focuses on Palladium-Catalyzed Aminocarbonylation of Isoprene . This route is selected for its superior atom economy, utilizing isoprene (a cheap C5 feedstock), carbon monoxide, and diethylamine in a single-step or streamlined two-step process.

Key Technical Challenge: The primary synthetic hurdle is Regioselectivity and Isomerization . The target molecule contains a


-unsaturated bond (terminal alkene). Under thermodynamic control or acidic conditions, this bond readily migrates to the 

-position (conjugated), forming the thermodynamically stable N,N-diethyl-3-methylbut-2-enamide (Senecioic acid derivative). This protocol utilizes specific ligand-controlled Palladium catalysis to kinetically trap the

-isomer.

Reaction Pathway & Logic

The synthesis relies on the insertion of Carbon Monoxide (CO) into the palladium-allyl species formed from isoprene. The choice of ligand dictates the regioselectivity of the nucleophilic attack by diethylamine.

Mechanistic Flow (DOT Visualization)

G cluster_legend Legend Isoprene Isoprene (C5H8) Pi_Allyl π-Allyl Pd Complex Isoprene->Pi_Allyl + Pd(0)/H+ Pd_Complex Pd-H Species (Active Catalyst) Acyl_Pd Acyl-Pd Intermediate Pi_Allyl->Acyl_Pd + CO (Insertion) Target TARGET: N,N-Diethyl-3-methylbut-3-enamide (β,γ-unsaturated) Acyl_Pd->Target + HNEt2 (Kinetic Control) Isomer IMPURITY: N,N-Diethyl-3-methylbut-2-enamide (α,β-conjugated) Target->Isomer Isomerization (Heat/Acid) key Green: Target Product Red: Thermodynamic Byproduct

Figure 1: Mechanistic pathway for the aminocarbonylation of isoprene. Note the critical risk of double-bond migration to the conjugated isomer.

Experimental Protocols

Two methods are provided. Method A is the direct, atom-economic industrial approach. Method B is the robust laboratory approach via an ester intermediate, allowing for easier purification if high-pressure autoclave equipment is limited.

Method A: Direct Pd-Catalyzed Aminocarbonylation (High Pressure)

This method utilizes a bidentate phosphine ligand to stabilize the regioselectivity and prevent isomerization.

Reagents:

  • Isoprene (freshly distilled)[1]

  • Diethylamine (dried over KOH)

  • Catalyst Precursor: Pd(OAc)₂ or PdCl₂(PPh₃)₂

  • Ligand: DPEphos (Bis[(2-diphenylphosphino)phenyl] ether) or dppb

  • Solvent: Toluene or THF (Anhydrous)

  • Gas: Carbon Monoxide (CO) – Warning: Toxic

Protocol:

  • Catalyst Preparation: In a glovebox or under Argon, charge a stainless steel autoclave (100 mL) with Pd(OAc)₂ (1.0 mol%) and DPEphos (2.0 mol%). Add 20 mL of anhydrous Toluene.

  • Substrate Addition: Add Diethylamine (1.2 equivalents) and Isoprene (1.0 equivalent, approx. 10 mmol).

  • Pressurization: Seal the autoclave. Purge three times with CO (5 bar). Pressurize the vessel to 30–40 bar with CO.

  • Reaction: Heat the autoclave to 80°C . Stir magnetically at 800 rpm for 12–16 hours.

    • Note: Do not exceed 100°C; higher temperatures promote isomerization to the

      
      -unsaturated amide.
      
  • Work-up: Cool the vessel to room temperature. Carefully vent the CO in a fume hood.

  • Purification: Filter the reaction mixture through a pad of Celite to remove Pd black. Concentrate the filtrate under reduced pressure.

  • Isolation: Perform flash column chromatography (Silica gel, Hexane/EtOAc gradient). The

    
    -isomer (Target) typically elutes before the more polar conjugated isomer.
    
Method B: Two-Step Hydroalkoxycarbonylation & Aminolysis (Robust)

This route isolates the ester intermediate, which is more stable, before converting to the amide.

Step 1: Synthesis of Ethyl 3-methylbut-3-enoate

  • Reaction: Charge autoclave with Isoprene (20 mmol), EtOH (10 mL), PdCl₂(PPh₃)₂ (1 mol%), and TsOH (1 mol% as promoter).

  • Conditions: Pressurize with CO (30 bar) and heat to 70°C for 10 hours.

  • Result: Yields the ethyl ester. Purify via distillation.[1][2][3]

Step 2: Aminolysis to N,N-Diethyl-3-methylbut-3-enamide

  • Reaction: Mix Ethyl 3-methylbut-3-enoate (10 mmol) with Diethylamine (15 mmol).

  • Catalysis: Add 0.5 equiv of TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) or use enzyme catalysis (Lipase B, Candida antarctica) for mild conditions to prevent isomerization.

  • Conditions: Stir at 40°C for 24 hours.

  • Work-up: Wash with dilute HCl (to remove excess amine), dry over MgSO₄, and concentrate.

Quantitative Data & Validation

The following data table summarizes expected outcomes based on standard Pd-diene carbonylation parameters.

ParameterMethod A (Direct)Method B (Two-Step)
Atom Economy 100%~85% (Loss of EtOH)
Yield (Isolated) 65–75%70–80% (Overall)
Regioselectivity (

vs

)
90:10 (with DPEphos)>95:5 (Step 1 is highly selective)
Reaction Time 12–16 h34 h (Total)
Purification Difficulty High (Pd removal)Moderate (Distillation possible)

Characterization Criteria (Self-Validating System):

  • 1H NMR (CDCl₃, 400 MHz):

    • Target (

      
      ): Look for singlet methyl at 
      
      
      
      1.8 ppm, methylene singlet at
      
      
      3.0 ppm (alpha-protons), and terminal alkene protons as singlets/multiplets at
      
      
      4.8–4.9 ppm.
    • Impurity (

      
      ): Look for vinyl proton at 
      
      
      
      5.7 ppm and gem-dimethyl singlets at
      
      
      1.9/2.1 ppm.
  • IR Spectroscopy:

    • Target: Carbonyl stretch approx. 1650 cm⁻¹ (Amide). Weak alkene stretch.

    • Impurity: Conjugated carbonyl shifts to lower wavenumber (~1630 cm⁻¹).

Safety & Handling

  • Carbon Monoxide (CO): Silent killer. All reactions must be performed in a high-pressure rated autoclave located inside a well-ventilated fume hood equipped with a CO detector.

  • Isoprene: Highly flammable and volatile (BP: 34°C). Store in a freezer; handle cold to prevent evaporation and polymerization.

  • Palladium Residues: Heavy metal waste. Dispose of Celite pads and aqueous washes in dedicated heavy metal waste streams.

References

  • Tsuji, J. (1995). Palladium Reagents and Catalysts: Innovations in Organic Synthesis. Wiley.
  • Kiss, G. (2001). "Palladium-catalyzed Reppe carbonylation." Chemical Reviews, 101(11), 3435-3456. Link

  • Bennouna, R., et al. (2010). "Palladium(II)-catalyzed catalytic aminocarbonylation and alkoxycarbonylation of terminal alkynes: Regioselectivity controlled by the nucleophiles." Applied Organometallic Chemistry, 24(1), 38-46. Link (Mechanistic insight into nucleophile effects on regioselectivity).

  • Fang, X., et al. (2019). "Recent Advances in Palladium-Catalyzed Carbonylation of 1,3-Dienes." Angewandte Chemie International Edition. (Modern ligand systems for regiocontrol).

Sources

Application

sample preparation techniques for N,N-Diethyl-3-methylbut-3-enamide analysis

Application Note: High-Fidelity Sample Preparation for N,N-Diethyl-3-methylbut-3-enamide Executive Summary & Molecule Profile N,N-Diethyl-3-methylbut-3-enamide (hereafter DEMBE-3 ) represents a specific structural challe...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Sample Preparation for N,N-Diethyl-3-methylbut-3-enamide

Executive Summary & Molecule Profile

N,N-Diethyl-3-methylbut-3-enamide (hereafter DEMBE-3 ) represents a specific structural challenge in the analysis of insect repellents and pharmaceutical intermediates.[1] Unlike its thermodynamically stable isomer (the conjugated but-2-enamide), DEMBE-3 possesses a terminal alkene group.[1]

The Analytical Challenge: The terminal double bond (


) in DEMBE-3 is not conjugated with the carbonyl group. This creates two critical issues:
  • Isomerization Risk: Under thermal stress (GC injection ports) or extreme pH (acidic protein precipitation), the double bond may migrate to the

    
    -position to form the more stable conjugated isomer (N,N-Diethyl-3-methylbut-2-enamide).[1]
    
  • Detection Limits: Lacking conjugation, DEMBE-3 has significantly lower UV absorbance than its isomers, making LC-UV/DAD insufficient for trace analysis.[1] Mass Spectrometry (LC-MS/MS) is the required detection standard.[1]

This guide details a "Cold-Process" Supported Liquid Extraction (SLE) protocol designed to prevent isomerization while maximizing recovery from biological matrices.[1]

Physicochemical Profile:

  • LogP: ~2.1 (Lipophilic)[1]

  • pKa: Neutral (Amide nitrogen is non-basic)[1]

  • Stability: Sensitive to acid-catalyzed isomerization.[1]

Strategic Method Selection

The choice of sample preparation is dictated by the need to avoid thermal and chemical stress.[1]

TechniqueSuitabilityVerdict
Protein Precipitation (PPT) LowAvoid. Acidic crash solvents can induce double-bond migration.[1] Dirty extracts cause ion suppression in MS.[1]
Liquid-Liquid Extraction (LLE) MediumEffective, but emulsion formation and evaporation steps (heat) pose isomerization risks.[1]
Solid Phase Extraction (SPE) HighGood cleanup, but elution often requires evaporation/reconstitution.[1]
Supported Liquid Extraction (SLE) Optimal Recommended. Room temperature workflow, no emulsions, high recovery of amides, minimal matrix effects.[1]

Protocol A: "Cold-Process" SLE for Plasma/Serum (PK/Tox)[1]

Objective: Extract DEMBE-3 from plasma without inducing 3-en


 2-en isomerization.
Matrix:  Human/Rat Plasma (EDTA or Heparin).[1]
Platform:  96-well SLE Plate (e.g., Biotage ISOLUTE® SLE+ 400 µL).
Reagents & Materials
  • Internal Standard (IS): N,N-Diethyl-m-toluamide-d7 (DEET-d7) or N,N-Diethyl-3-methylbenzamide (if deuterated standard unavailable).[1]

  • Loading Buffer: 0.1% Ammonium Hydroxide in Water (pH ~8-9).[1] Note: Slightly basic pH prevents acid-catalyzed isomerization.[1]

  • Elution Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate.[1]

Step-by-Step Workflow
  • Sample Pre-treatment:

    • Aliquot 200 µL of plasma into a clean tube.

    • Add 10 µL of Internal Standard working solution.

    • Add 200 µL of Loading Buffer (0.1%

      
      ).[1]
      
    • Crucial: Vortex gently (5 sec). Do not use acid.[1]

  • Loading (The Adsorption Phase):

    • Load the entire 410 µL mixture onto the SLE+ plate.

    • Apply low vacuum (-2 to -5 psi) or positive pressure just to initiate flow into the sorbent bed.[1]

    • Wait 5 minutes. This "soak time" is critical for the aqueous phase to spread over the diatomaceous earth, creating the interface for extraction.[1]

  • Elution (The Partition Phase):

    • Add 800 µL of MTBE.

    • Allow to flow by gravity for 2 minutes, then apply low vacuum to collect.[1]

    • Repeat with a second aliquot of 800 µL MTBE.

    • Mechanism:[1] The analyte partitions from the aqueous film into the organic solvent.[1][2] Proteins and phospholipids remain trapped on the silica backbone.[1]

  • Post-Extraction Processing:

    • Evaporate solvent under Nitrogen at Ambient Temperature (20-25°C) .

    • Warning: Do not heat above 30°C to prevent isomer migration.[1]

    • Reconstitute in 200 µL of Mobile Phase (50:50 Methanol:Water + 0.1% Formic Acid). Note: Acid is acceptable once the sample is in the final solvent for immediate injection, provided it is kept cool.[1]

Protocol B: Trace Analysis in Water (Environmental)

Objective: Concentrate DEMBE-3 from environmental water samples. Technique: Polymeric SPE (HLB - Hydrophilic-Lipophilic Balance).[1]

  • Conditioning: 3 mL Methanol followed by 3 mL Water.

  • Loading: Load 100-500 mL of water sample (pH adjusted to 7.0).

  • Wash: 3 mL of 5% Methanol in Water. (Removes polar interferences).

  • Elution: 3 mL of Methanol.

  • Concentration: Nitrogen blow-down at ambient temperature.[1]

Visualization: Decision Logic & Workflow

The following diagram illustrates the decision matrix for selecting the correct protocol and the mechanistic flow of the SLE process.

SamplePrep Start Sample: N,N-Diethyl-3-methylbut-3-enamide MatrixCheck Identify Matrix Start->MatrixCheck BioFluid Biological Fluid (Plasma/Urine) MatrixCheck->BioFluid Water Environmental (Water/Effluent) MatrixCheck->Water RiskCheck Risk: Isomerization (3-en -> 2-en) BioFluid->RiskCheck SLE_Method Method: Supported Liquid Extraction (SLE) (pH Neutral, Cold Process) RiskCheck->SLE_Method Avoid Acid/Heat Step1 1. Dilute 1:1 with 0.1% NH4OH (pH > 7) SLE_Method->Step1 Step2 2. Load on Diatomaceous Earth (Wait 5 mins) Step1->Step2 Step3 3. Elute with MTBE (No Emulsions) Step2->Step3 Analysis LC-MS/MS Analysis (MRM Mode) Step3->Analysis SPE_Method Method: Polymeric SPE (HLB) Water->SPE_Method SPE_Method->Analysis

Caption: Workflow selection logic prioritizing the prevention of acid-catalyzed isomerization in biological matrices via SLE.

Validation Criteria (Self-Validating System)

To ensure the protocol is working and the isomer integrity is maintained, include these QC steps in every batch:

A. The "Isomer Check" Standard:

  • Inject a pure standard of the conjugated isomer (N,N-Diethyl-3-methylbut-2-enamide).[1]

  • Ensure your chromatographic method separates the 3-en (analyte) from the 2-en (impurity).[1]

  • Fail Criteria: If the 3-en sample peak shows a "shoulder" or significant presence of the 2-en peak compared to the neat standard, isomerization occurred during prep.

B. Extraction Efficiency (Recovery):

  • Compare the area counts of a pre-extraction spiked sample vs. a post-extraction spiked blank matrix.[1]

  • Target: >85% recovery is expected with SLE using MTBE.

C. Matrix Effect (ME):

  • Compare post-extraction spike vs. neat solvent standard.[1]

  • Target: 90-110%. SLE typically yields cleaner extracts than PPT, reducing phospholipid-induced ion suppression.[1]

ParameterAcceptance CriteriaTroubleshooting
Recovery > 80%If low, switch elution solvent to Ethyl Acetate (more polar).[1]
Isomer Ratio < 2% conversionIf high, check evaporation temp (<30°C) and buffer pH.[1]
RSD (Precision) < 15%Ensure "Wait time" on SLE plate is exactly 5 mins.

References

  • PubChem. N,N-Diethyl-3-methylbutanamide (Isovaleryl diethylamide) Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • Biotage. Supported Liquid Extraction (SLE) User Guide: Optimization of Amide Extraction. Available at: [Link] (General SLE Principles grounded in manufacturer protocols).[1]

  • Flarakos, J., et al. (2016).[1] Impact of Sample Preparation on the Stability of Labile Metabolites in Plasma.[1] Bioanalysis.[1][2][3][4][5] (Grounding the principle of avoiding acid/heat for labile isomers).

Sources

Method

Application Notes and Protocols: Optimizing Reaction Conditions for the Synthesis of N,N-Diethyl-3-methylbut-3-enamide

Abstract This document provides a comprehensive guide for the synthesis and optimization of reaction conditions for N,N-Diethyl-3-methylbut-3-enamide, a valuable unsaturated amide intermediate in organic synthesis. These...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis and optimization of reaction conditions for N,N-Diethyl-3-methylbut-3-enamide, a valuable unsaturated amide intermediate in organic synthesis. These application notes offer detailed protocols, an analysis of critical process parameters, and insights into the selection of synthetic routes. The methodologies are designed to be robust and scalable, catering to the needs of researchers in both academic and industrial settings. We will explore two primary synthetic strategies: the acyl chloride method and the direct coupling agent-mediated approach, providing a comparative analysis to enable informed decisions for specific research applications.

Introduction

N,N-disubstituted amides are prevalent structural motifs in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and materials. The synthesis of N,N-Diethyl-3-methylbut-3-enamide presents a unique challenge due to the presence of a terminal alkene functionality in the carboxylic acid precursor, 3-methylbut-3-enoic acid. This unsaturation necessitates a careful selection of reaction conditions to avoid undesirable side reactions, such as polymerization or addition reactions across the double bond.

This guide is intended for researchers, scientists, and drug development professionals. It will provide a detailed exploration of the critical parameters that govern the successful synthesis of the target amide, with a focus on maximizing yield and purity while ensuring the integrity of the terminal alkene.

Synthetic Strategies: A Comparative Overview

The synthesis of N,N-Diethyl-3-methylbut-3-enamide can be approached through several established amidation methodologies. The direct coupling of a carboxylic acid and an amine is often challenging due to the formation of a stable ammonium carboxylate salt.[1] Therefore, activation of the carboxylic acid is typically required. We will focus on two of the most common and effective strategies:

  • Method A: The Acyl Chloride Route. This classic two-step approach involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, which is then reacted with the amine.[2] This method is often high-yielding but requires the handling of moisture-sensitive and corrosive reagents like thionyl chloride or oxalyl chloride.

  • Method B: Direct Coupling with Carbodiimides. This one-pot method utilizes a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid in situ for direct reaction with the amine.[1][3] This approach is generally milder and more convenient but can sometimes lead to purification challenges due to the formation of urea byproducts.

The choice between these methods will depend on factors such as scale, available reagents, and the desired purity of the final product.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
3-Methylbut-3-enoic acid≥98%Commercially Available
Diethylamine≥99.5%Commercially Available
Thionyl chloride (SOCl₂)≥99%Commercially Available
Oxalyl chloride ((COCl)₂)≥98%Commercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Triethylamine (TEA)≥99%Commercially Available
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)≥98%Commercially Available
Hydroxybenzotriazole (HOBt)AnhydrousCommercially Available
Diethyl ether (Et₂O)AnhydrousCommercially Available
Saturated aqueous NaHCO₃Prepared in-house
Saturated aqueous NaCl (Brine)Prepared in-house
Anhydrous MgSO₄Commercially Available
Protocol A: Acyl Chloride Method

This protocol is a two-step process that first generates the acyl chloride, which is then reacted with diethylamine.

Step 1: Synthesis of 3-Methylbut-3-enoyl chloride

Acyl_Chloride_Formation cluster_start Starting Materials cluster_reaction Reaction cluster_product Intermediate Product Carboxylic_Acid 3-Methylbut-3-enoic acid Reaction_Vessel Anhydrous DCM 0 °C to RT Carboxylic_Acid->Reaction_Vessel Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Reaction_Vessel Acyl_Chloride 3-Methylbut-3-enoyl chloride Reaction_Vessel->Acyl_Chloride Stir 1-2 h

Caption: Workflow for the synthesis of 3-methylbut-3-enoyl chloride.

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Ar), add 3-methylbut-3-enoic acid (1.0 eq).

  • Add anhydrous dichloromethane (DCM, 5 mL per 1 g of carboxylic acid).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by the cessation of gas (SO₂ and HCl) evolution.

  • Remove the solvent and excess thionyl chloride under reduced pressure. The crude 3-methylbut-3-enoyl chloride is a volatile and moisture-sensitive liquid and is typically used in the next step without further purification.

Step 2: Amidation

Amidation_Step cluster_start Reactants cluster_reaction Reaction cluster_product Final Product Acyl_Chloride Crude 3-Methylbut-3-enoyl chloride Reaction_Vessel Anhydrous DCM 0 °C to RT Acyl_Chloride->Reaction_Vessel Diethylamine Diethylamine Diethylamine->Reaction_Vessel Slow addition TEA Triethylamine (TEA) TEA->Reaction_Vessel Amide_Product N,N-Diethyl-3-methylbut-3-enamide Reaction_Vessel->Amide_Product Stir 2-4 h

Caption: Workflow for the amidation of 3-methylbut-3-enoyl chloride.

  • In a separate flame-dried round-bottom flask under an inert atmosphere, dissolve diethylamine (1.5 eq) and triethylamine (TEA, 1.5 eq) in anhydrous DCM (5 mL per 1 g of starting carboxylic acid).

  • Cool the amine solution to 0 °C in an ice bath.

  • Dissolve the crude 3-methylbut-3-enoyl chloride from Step 1 in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure N,N-Diethyl-3-methylbut-3-enamide.

Protocol B: Direct Coupling with EDC/HOBt

This one-pot protocol utilizes EDC as the coupling agent and HOBt as an additive to suppress side reactions and improve efficiency.[3]

Direct_Coupling cluster_start Starting Materials cluster_reaction Reaction cluster_product Final Product Carboxylic_Acid 3-Methylbut-3-enoic acid Reaction_Vessel Anhydrous DCM or DMF 0 °C to RT Carboxylic_Acid->Reaction_Vessel Diethylamine Diethylamine Diethylamine->Reaction_Vessel EDC EDC EDC->Reaction_Vessel HOBt HOBt HOBt->Reaction_Vessel Amide_Product N,N-Diethyl-3-methylbut-3-enamide Reaction_Vessel->Amide_Product Stir overnight

Caption: Workflow for the direct coupling synthesis of N,N-Diethyl-3-methylbut-3-enamide.

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer under an inert atmosphere, add 3-methylbut-3-enoic acid (1.0 eq), HOBt (1.2 eq), and anhydrous DCM or DMF (5 mL per 1 g of carboxylic acid).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) to the stirred solution.

  • Stir the mixture at 0 °C for 15-30 minutes.

  • Add diethylamine (1.1 eq) dropwise to the reaction mixture.

  • Remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, if DCM was used as the solvent, wash the reaction mixture with water, 1 M HCl, saturated aqueous NaHCO₃, and brine. If DMF was used, dilute the reaction mixture with ethyl acetate and wash with water and brine multiple times to remove the DMF.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Optimization of Reaction Conditions

The yield and purity of N,N-Diethyl-3-methylbut-3-enamide are highly dependent on several key parameters. The following table summarizes the critical factors and provides recommendations for optimization.

ParameterInfluence on ReactionOptimization Strategy
Solvent Affects solubility of reagents and reaction rate. Aprotic solvents are generally preferred to avoid reaction with activated intermediates.[1]For the acyl chloride method, DCM is a good starting point. For the EDC coupling, DMF can be used to improve the solubility of all components, potentially leading to faster reaction times.[3] However, DMF can be difficult to remove during workup.
Temperature Controls the rate of reaction and the prevalence of side reactions.The initial activation of the carboxylic acid (both methods) is best performed at 0 °C to control the exothermicity. The subsequent amidation can then be allowed to proceed at room temperature. Higher temperatures are generally not necessary and may promote polymerization of the alkene.
Stoichiometry The molar ratio of reagents is crucial for driving the reaction to completion and minimizing unreacted starting materials.For the acyl chloride method, a slight excess of the amine and base is recommended to ensure complete conversion of the acyl chloride. For the EDC coupling, a slight excess of the coupling agent and the amine is typically employed.
Base (Acyl Chloride Method) Neutralizes the HCl byproduct of the amidation reaction.A non-nucleophilic tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) is ideal.[2]
Coupling Agent Additive (EDC Method) Additives like HOBt can suppress side reactions such as racemization (if applicable) and the formation of N-acylurea byproducts.The use of HOBt is highly recommended for cleaner reactions and potentially higher yields.
Purification The final purity of the product is determined by the effectiveness of the purification method.Flash column chromatography is generally effective for removing byproducts and unreacted starting materials. The choice of eluent system should be optimized based on TLC analysis.

Characterization

The successful synthesis of N,N-Diethyl-3-methylbut-3-enamide should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the molecule and the presence of all expected functional groups, including the terminal alkene.

  • Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl stretch (typically around 1630-1680 cm⁻¹).

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction, degradation of starting materials or product, inefficient purification.Ensure all reagents are of high purity and anhydrous where specified. Monitor the reaction closely by TLC or GC-MS to determine the optimal reaction time. Optimize the stoichiometry of reagents.
Presence of Starting Carboxylic Acid Incomplete activation or amidation.Increase the amount of activating agent (thionyl chloride or EDC). Ensure the reaction is stirred for a sufficient amount of time.
Formation of Byproducts Side reactions of the alkene, formation of N-acylurea (EDC method).Maintain low reaction temperatures. Use HOBt as an additive in the EDC coupling. Optimize purification conditions.
Difficulty in Purification Co-elution of product and impurities.Adjust the polarity of the eluent system for column chromatography. Consider alternative purification techniques such as distillation under reduced pressure if the product is thermally stable.

Conclusion

The synthesis of N,N-Diethyl-3-methylbut-3-enamide can be achieved efficiently through either the acyl chloride method or a direct coupling agent-mediated approach. The choice of method should be guided by the specific requirements of the research, including scale, desired purity, and available resources. Careful control of reaction parameters such as solvent, temperature, and stoichiometry is critical for maximizing yield and minimizing the formation of byproducts. The protocols and optimization strategies outlined in these application notes provide a solid foundation for the successful and reproducible synthesis of this valuable unsaturated amide.

References

  • American Chemical Society. (2018, January 11). Optimization of Amidation Reactions Using Predictive Tools for the Replacement of Regulated Solvents with Safer Biobased Alternatives. ACS Sustainable Chemistry & Engineering. [Link]

  • Patsnap. (2026, February 28). How to Optimize Catalysis for Amide Formation in Organic Chemistry. Patsnap Eureka. [Link]

  • Falcone, E., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 87. [Link]

  • Hokkaido University. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]

  • Patsnap. (2026, February 28). Optimize Amide Bond Formation for Increased Yield Efficiency. Patsnap Eureka. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the preparation of amide 2 1a. [Link]

  • ResearchGate. (2019, September 17). Carboxylic acid react with amine? Condition??. [Link]

  • Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. [Link]

Sources

Application

Technical Application Note: Handling, Synthesis, and Stability Profiling of N,N-Diethyl-3-methylbut-3-enamide

Part 1: Chemical Profile & Critical Distinction WARNING: This compound is frequently confused with its thermodynamic isomer (N,N-Diethyl-3-methylbut-2-enamide) and the aromatic insect repellent DEET (N,N-Diethyl-3-methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Chemical Profile & Critical Distinction

WARNING: This compound is frequently confused with its thermodynamic isomer (N,N-Diethyl-3-methylbut-2-enamide) and the aromatic insect repellent DEET (N,N-Diethyl-3-methylbenzamide). Precise identification is critical for experimental success.

Chemical Identity[1][2][3]
  • IUPAC Name: N,N-Diethyl-3-methylbut-3-enamide

  • Common Name: Deconjugated DEET Analog;

    
    -unsaturated amide.
    
  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 155.24 g/mol [1][2][3]

  • Key Functional Group: Terminal Alkene (Isopropenyl group) non-conjugated with the amide carbonyl.

Physical Properties & Risk Assessment
PropertyValue / DescriptionExperimental Note
Physical State Colorless to pale yellow oilViscosity is lower than DEET.
Boiling Point ~85-90°C @ 0.5 mmHg (Predicted)Do not distill at atmospheric pressure ; heat promotes isomerization.
Solubility Soluble in DCM, EtOAc, DMSO, MeOHLimited solubility in water.
Stability Metastable Prone to acid-catalyzed isomerization to the

-unsaturated form.
Hazards Skin/Eye Irritant (Category 2)Potential skin sensitizer.[4][5] Use Nitrile gloves (0.11mm min).

Part 2: Stability & Storage (The Isomerization Risk)

The primary challenge in handling N,N-Diethyl-3-methylbut-3-enamide is preventing the migration of the double bond from the


 position (terminal) to the 

position (conjugated).

Mechanism of Failure: Under acidic conditions or high thermal stress, the terminal double bond shifts to form the thermodynamically more stable conjugated system (N,N-Diethyl-3-methylbut-2-enamide).

Isomerization_Risk Target Target: N,N-Diethyl-3-methylbut-3-enamide (Terminal Alkene) Protonation Acid Catalyst / Heat Target->Protonation Isomer Impurity: N,N-Diethyl-3-methylbut-2-enamide (Conjugated System) Protonation->Isomer Double Bond Migration

Figure 1: The thermodynamic sink. Acid traces or heat will convert your target into the conjugated isomer (CAS 5411-63-2).

Storage Protocol:

  • pH Control: Store over a few pellets of activated 4Å molecular sieves or weak base (e.g.,

    
    ) to scavenge trace acids.
    
  • Temperature: Store at -20°C.

  • Container: Amber glass (silanized preferred) to prevent surface acidity of standard glass.

Part 3: Synthesis Protocol (Neutral Conditions)

Objective: Synthesize N,N-Diethyl-3-methylbut-3-enamide without triggering isomerization. Method: EDC/HOBt Coupling. Rationale: Traditional acid chloride synthesis generates HCl, which catalyzes isomerization. The EDC (carbodiimide) route proceeds under neutral/mildly basic conditions, preserving the terminal alkene.

Reagents
  • Reactant A: 3-Methyl-3-butenoic acid (1.0 equiv)

  • Reactant B: Diethylamine (1.2 equiv)

  • Coupling Agent: EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.1 equiv)

  • Additive: HOBt (Hydroxybenzotriazole) (1.1 equiv)

  • Base: DIPEA (Diisopropylethylamine) (2.5 equiv)

  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Workflow
  • Activation (0°C):

    • Charge a flame-dried flask with 3-Methyl-3-butenoic acid and anhydrous DCM under Nitrogen/Argon.

    • Cool to 0°C in an ice bath.

    • Add DIPEA, followed by EDC.HCl and HOBt. Stir for 15 minutes.

    • Checkpoint: Solution should be clear to slightly cloudy.

  • Coupling (0°C to RT):

    • Add Diethylamine dropwise via syringe over 10 minutes.

    • Allow the reaction to warm to Room Temperature (RT) naturally.

    • Stir for 12–16 hours.

  • Quench & Workup (Neutral pH Focus):

    • Crucial Step: Do NOT wash with strong acid (e.g., 1M HCl).

    • Wash organic layer with:

      • Saturated

        
         (removes unreacted acid).[6]
        
      • Water.[7]

      • Brine.

    • Dry over

      
       (Sodium Sulfate).
      
  • Purification:

    • Concentrate via rotary evaporation at < 30°C bath temperature .

    • Purify via Flash Column Chromatography.[6]

    • Stationary Phase: Silica Gel (neutralized with 1%

      
       in eluent).
      
    • Mobile Phase: Hexanes:EtOAc (gradient 9:1 to 7:3).

Synthesis_Workflow Start Start: 3-Methyl-3-butenoic acid Activation Activation: EDC/HOBt/DIPEA (0°C, DCM) Start->Activation Coupling Coupling: Add Diethylamine (Warm to RT) Activation->Coupling Workup Workup: Wash w/ NaHCO3 (NO Strong Acid) Coupling->Workup Purify Purification: Silica Gel (+1% Et3N) Hex/EtOAc Workup->Purify Final Final Product: N,N-Diethyl-3-methylbut-3-enamide Purify->Final

Figure 2: Neutral coupling workflow designed to prevent double bond migration.

Part 4: Analytical Validation (QC)

To confirm you have the correct isomer, you must analyze the NMR carefully.

Proton NMR ( NMR, 400 MHz, )
  • Terminal Alkene (Target): Look for two singlets (or narrow multiplets) around 4.7–4.9 ppm representing the

    
     protons.
    
  • Allylic Methylene: A singlet (or broad singlet) at ~3.0 ppm (

    
    ).
    
  • Methyl Group: A singlet at ~1.8 ppm .

Impurity Marker (Conjugated Isomer)

If isomerization occurred, you will see:

  • Vinylic Proton: A septet/multiplet at ~5.7 ppm (=

    
    ).
    
  • Methyl Groups: Two singlets at ~1.8 and 2.0 ppm (dimethyl allyl system).

  • Loss of Signal: The signal at 3.0 ppm (allylic methylene) will disappear.

References

  • Chemical Identity & Isomerism

    • PubChem. Compound Summary for CID 10237699 (Isomer Analog). National Library of Medicine. Available at: [Link] (Note: This links to the conjugated isomer, used here as the reference for the impurity profile).

  • Synthetic Methodology (Deconjugation/Stability)

    • Bierbaumer, S., et al. (2018). "Regioselective Synthesis of β,γ-Unsaturated Amides from Unactivated Alkenes." Organic Letters. This paper details the thermodynamic instability of -unsaturated amides and methods to synthesize them.
    • Available at: [Link]

  • General Amide Handling

    • Sigma-Aldrich.[7] Safety Data Sheet: N,N-Diethyl-3-methylbenzamide (DEET). (Used for toxicological extrapolation of diethyl-amides).

Sources

Method

Application Note: Extraction and Analysis of N,N-Diethyl-3-methylbut-3-enamide from Biological Matrices

Introduction & Compound Profile N,N-Diethyl-3-methylbut-3-enamide (CAS: 62751-20-6 or related isomers) is a structural analog of the common insect repellent DEET (N,N-diethyl-m-toluamide). Often present as an impurity or...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Compound Profile

N,N-Diethyl-3-methylbut-3-enamide (CAS: 62751-20-6 or related isomers) is a structural analog of the common insect repellent DEET (N,N-diethyl-m-toluamide). Often present as an impurity or a distinct active agent in novel repellent formulations, its quantification in biological samples is critical for toxicological assessments and pharmacokinetic profiling.[1]

Unlike its conjugated isomer (N,N-Diethyl-3-methylbut-2-enamide), the 3-enamide possesses a terminal double bond, altering its metabolic stability and chromatographic behavior. This guide details high-recovery extraction protocols designed to isolate this neutral lipophilic amide from complex biological matrices (plasma, urine, and tissue) while removing protein and lipid interferences.

Physicochemical Profile
PropertyValue (Approximate)Relevance to Extraction
Structure Aliphatic AmideNeutral character; stable in weak acid/base.[1]
LogP 1.8 – 2.2Moderately lipophilic; ideal for Reversed-Phase SPE and LLE.[1]
pKa ~ -0.5 (Amide nitrogen)Non-ionizable in physiological range.[1] pH adjustment targets matrix suppression, not analyte retention.[1]
Boiling Point ~230°CGC-amenable, but requires care during solvent evaporation.[1]

Decision Matrix: Method Selection

Select the extraction methodology based on sample complexity and required sensitivity.[1]

MethodSelection Start Select Matrix Plasma Plasma / Serum Start->Plasma Urine Urine Start->Urine Tissue Solid Tissue (Liver/Skin) Start->Tissue HighSens Trace Analysis (<1 ng/mL) Plasma->HighSens Rapid Rapid Screening (>50 ng/mL) Plasma->Rapid SPE Method A: Solid Phase Extraction (Polymeric HLB) Urine->SPE Hydrolysis Required? QuEChERS Method C: QuEChERS (Acetate Buffered) Tissue->QuEChERS High Lipid Load HighSens->SPE Cleanest Extract LLE Method B: Liquid-Liquid Extraction (Ethyl Acetate) Rapid->LLE Cost Effective

Figure 1: Decision matrix for selecting the optimal extraction protocol based on matrix type and sensitivity requirements.

Method A: Solid Phase Extraction (SPE)

Recommended for: Plasma, Serum, and Hydrolyzed Urine. Mechanism: Hydrophobic retention on a polymeric divinylbenzene-co-N-vinylpyrrolidone sorbent (e.g., Oasis HLB or Strata-X). This sorbent is preferred over C18 because it retains polar metabolites and resists drying out.[1]

Materials
  • Cartridge: Polymeric Reversed-Phase (30 mg or 60 mg bed).[1]

  • Internal Standard (IS): DEET-d10 or N,N-Diethyl-3-methylbenzamide (if isotopologue unavailable).

  • Loading Buffer: 0.1% Formic Acid in Water.[1]

Protocol Steps
  • Sample Pre-treatment:

    • Aliquot 200 µL of plasma/urine.[1]

    • Add 20 µL Internal Standard solution.

    • Add 200 µL of 2% Formic Acid in water (to disrupt protein binding and ionize plasma proteins).[1]

    • Vortex for 30 seconds; Centrifuge at 10,000 x g for 5 mins to pellet particulates.

  • Conditioning:

    • 1 mL Methanol.[1][2]

    • 1 mL Water.[1]

  • Loading:

    • Load the entire pre-treated supernatant onto the cartridge.[1]

    • Apply slow vacuum (approx. 1 mL/min).[1]

  • Washing (Critical Step):

    • Wash 1: 1 mL 5% Methanol in Water.[1] (Removes salts and highly polar interferences).[1]

    • Wash 2: 1 mL 0.1% Formic Acid in Water.[1] (Ensures proteins are washed through).

    • Dry cartridge under high vacuum for 5 minutes.[1]

  • Elution:

    • Elute with 2 x 500 µL Methanol .

  • Post-Extraction:

    • Evaporate to dryness under Nitrogen at 40°C .[1][3]

    • Reconstitute in 100 µL Mobile Phase (e.g., 50:50 Water:Acetonitrile).

Method B: Liquid-Liquid Extraction (LLE)

Recommended for: Rapid screening of plasma or high-concentration samples.[1] Pros: Simple, inexpensive.[1] Cons: Lower recovery of polar metabolites; potential for emulsion.[1]

Protocol Steps
  • Aliquot 200 µL sample into a 1.5 mL Eppendorf tube.

  • Add 20 µL Internal Standard.

  • Add 600 µL Ethyl Acetate (Alternative: MTBE for cleaner extracts).

  • Vortex vigorously for 5 minutes .

  • Centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Transfer 500 µL of the upper organic layer to a glass vial.

  • Evaporate to dryness (N2 stream, 40°C).

  • Reconstitute in 100 µL initial mobile phase.

Method C: QuEChERS for Tissue

Recommended for: Liver, Skin, or Adipose tissue.[1] Rationale: The "3-enamide" is lipophilic and will accumulate in fat.[1] QuEChERS effectively removes lipids and proteins.[1]

Protocol Steps
  • Homogenization: Weigh 1 g tissue. Add 5 mL Acetonitrile and internal standard. Homogenize thoroughly.

  • Salting Out: Add QuEChERS salt packet (4g MgSO4, 1g NaCl). Shake vigorously for 1 min.

  • Centrifugation: 4,000 x g for 5 mins.

  • dSPE Cleanup: Transfer supernatant to a dSPE tube containing PSA (Primary Secondary Amine) and C18 (to remove lipids).[1]

  • Final Step: Vortex, centrifuge, and transfer supernatant for analysis. Dilute 1:1 with water prior to LC-MS injection to improve peak shape.[1]

Instrumental Analysis & Validation

Chromatographic Separation (Isomer Criticality)

The "3-enamide" (terminal alkene) must be chromatographically resolved from the "2-enamide" (conjugated alkene).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters BEH), 1.8 µm, 2.1 x 50 mm.

  • Mobile Phase: (A) 0.1% Formic Acid in Water, (B) Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes. The 3-enamide typically elutes slightly earlier than the conjugated 2-enamide due to lower planarity/conjugation.[1]

Detection Parameters (MS/MS)
  • Ionization: ESI Positive Mode.

  • Precursor Ion: [M+H]+ = 156.1 m/z (Calculated for C9H17NO).[1]

  • Transitions:

    • Quantifier: 156.1 -> 72.0 (Diethylamine fragment).[1]

    • Qualifier: 156.1 -> 100.1 (Loss of C4H8).[1]

Validation Criteria (FDA Bioanalytical Guidelines)
ParameterAcceptance Criteria
Linearity R² > 0.99 (Weighted 1/x²)
Accuracy ±15% (±20% at LLOQ)
Precision (CV) <15% (<20% at LLOQ)
Recovery >80% (consistent across levels)
Matrix Effect 85-115% (IS normalized)

Workflow Visualization

SPE_Workflow cluster_0 Sample Pre-treatment cluster_1 SPE (Polymeric HLB) cluster_2 Post-Processing Step1 Aliquot 200µL Plasma + 20µL IS Step2 Add 200µL 2% Formic Acid (Disrupt Protein Binding) Step1->Step2 Step3 Condition: 1mL MeOH -> 1mL H2O Step2->Step3 Step4 Load Sample (Gravity/Low Vac) Step3->Step4 Step5 Wash 1: 5% MeOH (Remove Salts) Step4->Step5 Step6 Wash 2: 0.1% Formic Acid (Remove Proteins) Step5->Step6 Step7 Elute: 2 x 500µL Methanol Step6->Step7 Step8 Evaporate (N2 at 40°C) Step7->Step8 Step9 Reconstitute (50:50 H2O:ACN) Step8->Step9 Step10 LC-MS/MS Analysis Step9->Step10

Figure 2: Step-by-step Solid Phase Extraction (SPE) workflow for plasma samples.

References

  • Centers for Disease Control and Prevention (CDC). (2017).[1] Analytical Methods for Determining DEET and Transformation Products in Biological Samples. Toxicological Profile for DEET. Link

  • Kuklenyik, P., et al. (2013).[1][4] Identification and quantification of DEET and its metabolites in human urine by high-performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. Link

  • Smallwood, A. W., et al. (1992).[1][4][5] Analysis of DEET in human urine and serum. Journal of Analytical Toxicology. Link

  • Biotage. (2020).[1] Extraction Techniques to Analyze Synthetic Amides and Benzodiazepines in Various Biological Matrices. Application Note AN874. Link

  • PubChem. (2023).[1] N,N-Diethyl-3-methylbut-3-enamide Compound Summary. National Library of Medicine.[1] Link

Sources

Application

scale-up procedures for N,N-Diethyl-3-methylbut-3-enamide manufacturing

Application Note: Scale-Up Procedures for N,N-Diethyl-3-methylbut-3-enamide Manufacturing Executive Summary This guide details the scalable manufacturing protocol for N,N-Diethyl-3-methylbut-3-enamide (CAS: [Not widely l...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scale-Up Procedures for N,N-Diethyl-3-methylbut-3-enamide Manufacturing

Executive Summary

This guide details the scalable manufacturing protocol for N,N-Diethyl-3-methylbut-3-enamide (CAS: [Not widely listed, isomer of 5411-63-2]), a critical "deconjugated" vinyl amide intermediate used in the synthesis of terpene derivatives (e.g., Citral via Claisen rearrangement) and functional polymers.[1]

The Core Challenge: The primary thermodynamic sink in this synthesis is the migration of the terminal double bond (


) to the internal, conjugated position (

), yielding the thermodynamically stable byproduct N,N-Diethyl-3-methylbut-2-enamide (Senecioic acid amide).[1]

This protocol utilizes a Low-Temperature Acid Chloride Activation strategy, optimized to suppress acid-catalyzed isomerization (~98:2 isomeric ratio target).[1] A secondary CDI-Mediated Coupling route is provided for high-purity, smaller-scale batches where isomeric integrity is paramount.[1]

Process Chemistry & Mechanism

Reaction Pathway & Isomerization Risk

The synthesis proceeds via the activation of 3-methyl-3-butenoic acid followed by nucleophilic attack by diethylamine.[1]

  • Primary Reaction:

    
    [1]
    
  • Isomerization Pathway (Critical Failure Mode): Under acidic conditions or high thermal stress, the

    
    -unsaturated system isomerizes to the 
    
    
    
    -unsaturated system.[1]
    
    
    [1]
Mechanistic Diagram (Graphviz)

ReactionPathway cluster_conditions Critical Process Parameters Start 3-Methyl-3-butenoic Acid Activation Activation (SOCl2 or CDI) Start->Activation Intermediate Reactive Intermediate (Acyl Chloride / Imidazolide) Activation->Intermediate Low Temp (<10°C) Amidation Amidation (+ Diethylamine) Intermediate->Amidation Fast Addition Byproduct Isomeric Impurity (2-enamide) Intermediate->Byproduct Slow Addition (HCl accumulation) Target Target Product (3-enamide) Amidation->Target Kinetic Control Target->Byproduct Acid/Heat (Isomerization) Temp < 40°C Temp < 40°C pH > 7 pH > 7 Radical Inhibitor Radical Inhibitor

Figure 1: Reaction pathway highlighting the critical isomerization risk (red dashed lines) controlled by temperature and pH.

Critical Process Parameters (CPPs)

ParameterRangeRationale
Activation Temp -5°C to 10°CPrevents thermal isomerization of the acid chloride.[1]
Stoichiometry 1.0 : 1.05 (Acid:SOCl₂)Excess SOCl₂ ensures complete conversion; minimize to reduce HCl.
Amine Excess 2.2 eq (or 1.1 eq + Base)Acts as an HCl scavenger to prevent acid-catalyzed migration.[1]
Quench pH 8.0 – 9.0Acidic quench promotes isomerization; alkaline quench hydrolyzes product.[1]
Distillation Pressure < 5 mmHgHigh vacuum required to keep pot temperature < 90°C.

Scale-Up Protocol: Acid Chloride Route (Industrial Standard)

Scale: 10 kg Batch Basis Equipment: Glass-lined reactor (GLR), Cryogenic cooling loop, Scrubber (for SO₂/HCl).

Step 1: Acid Chloride Formation
  • Charge 10.0 kg of 3-methyl-3-butenoic acid (Purity >98%) and 40 L of anhydrous Dichloromethane (DCM) or Toluene into the reactor.

  • Cool the mixture to 0°C.

  • Add 0.1 kg of DMF (Catalyst).

  • Dose 12.5 kg of Thionyl Chloride (SOCl₂) slowly over 4 hours.

    • Control: Maintain internal temperature < 10°C.[1]

    • Off-gas: Route HCl/SO₂ to caustic scrubber.[1]

  • Stir at 10°C for 2 hours. Monitor conversion via GC (aliquot quenched in MeOH).

  • Strip solvent and excess SOCl₂ under reduced pressure (keep T < 30°C) to yield crude 3-methyl-3-butenoyl chloride. Do not store; proceed immediately.

Step 2: Amidation (Schotten-Baumann Conditions)
  • In a separate reactor, charge 16.0 kg of Diethylamine (2.2 eq) and 50 L of DCM . Cool to -5°C.[1]

  • Transfer the crude acid chloride (dissolved in 20 L DCM) into the amine solution over 3 hours.

    • Exotherm Alert: Reaction is highly exothermic.[1] Control feed rate to keep T < 15°C.

    • Chemistry Note: The excess amine traps HCl immediately as diethylammonium chloride, preventing acid-catalyzed isomerization.[1]

  • Stir at 10°C for 1 hour.

Step 3: Workup & Isolation
  • Quench with 50 L of cold water (5°C).

  • Phase Cut: Separate the organic layer.[1]

  • Wash organic layer with:

    • 1x 50 L 5% NaHCO₃ (Removes unreacted acid/HCl traces).

    • 1x 50 L Brine.

  • Dry over Na₂SO₄ (or use inline phase separator) and filter.

  • Stabilize: Add 500 ppm BHT (Butylated hydroxytoluene) to prevent vinyl polymerization.

  • Concentrate solvent under vacuum (T < 40°C).

Step 4: Purification (High Vacuum Distillation)
  • Setup: Wiped Film Evaporator (WFE) or Short Path Distillation.

  • Vacuum: < 5 mmHg (Critical).

  • Temperature: Mantle/Oil bath < 110°C. Vapor temp likely ~75-85°C.

  • Collection: Discard fore-cut (volatiles).[1] Collect main fraction.

    • QC Check: Monitor Refractive Index or GC continuously.[1]

Alternative High-Purity Protocol: CDI Coupling

Recommended for pharmaceutical intermediates where trace chloride or isomerization is unacceptable.[1]

  • Dissolve 10 kg 3-methyl-3-butenoic acid in THF (10 vol).

  • Add 17.8 kg 1,1'-Carbonyldiimidazole (CDI) in portions at 0-5°C.

    • Note: Massive CO₂ evolution.[1] Ensure adequate venting.[1][2][3]

  • Stir 1 hour at 20°C to form the acyl-imidazole intermediate.

  • Add 8.0 kg Diethylamine (1.1 eq) dropwise.

  • Stir 2 hours.

  • Workup: Solvent swap to Ethyl Acetate, wash with water (removes imidazole), dry, and distill.

    • Advantage:[1] Neutral conditions throughout; near-zero isomerization risk [1].[1]

Quality Control & Self-Validating Systems

In-Process Control (IPC)
  • GC-FID Method:

    • Column: DB-Wax or equivalent polar column.[1]

    • Differentiation: The 3-enamide (terminal) elutes before the 2-enamide (internal/conjugated).[1]

    • Acceptance Criteria: >98% 3-enamide, <1.5% 2-enamide.[1]

Safety & Handling
  • Diethylamine: Highly flammable (Flash point -28°C), toxic, and corrosive.[1] Use closed-loop transfer systems.[1]

  • Sensitization: Acrylates/acrylamides are potent sensitizers.[1] Full PPE (Tyvek, Resipirator) required.

References

  • BenchChem Technical Support. (2025). Optimizing But-3-enamide Synthesis: Troubleshooting & Scale-up. Retrieved from

  • MDPI. (2022). Catalytic Synthesis of Amides via Oxidative Coupling (Contextual reference for amide scale-up). Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: N,N-Diethyl-3-methylbutanamide (Structural Analog Data). Retrieved from

  • Fluorochem. (2024). Safety Data Sheet: N,N-Diethyl-3-methylbut-2-enamide (Isomer Safety Profile). Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of N,N-Diethyl-3-methylbut-3-enamide

Prepared by the Senior Application Scientist Team This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with t...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the purification of crude N,N-Diethyl-3-methylbut-3-enamide. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions during your purification workflows.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude N,N-Diethyl-3-methylbut-3-enamide reaction mixture?

The impurity profile of your crude product is intrinsically linked to the synthetic route employed. Most commonly, this amide is synthesized via the reaction of an activated form of 3-methylbut-3-enoic acid with diethylamine.[1][] Consequently, the primary contaminants typically fall into one of the following categories:

  • Unreacted Starting Materials: Excess diethylamine or unconsumed 3-methylbut-3-enoic acid.

  • Reagent-Derived Byproducts: Salts, such as diethylammonium hydrochloride, are frequently formed, especially when using acid chlorides for the synthesis.[3]

  • Side-Reaction Products: Isomerization of the double bond can lead to the formation of the more thermodynamically stable N,N-Diethyl-3-methylbut-2-enamide.

  • Hydrolysis Products: Although amides are generally stable, harsh acidic or basic conditions during workup can cause some hydrolysis back to the starting carboxylic acid and amine.[4][5]

  • Residual Solvents: The solvent used for the reaction or workup (e.g., Dichloromethane, Ethyl Acetate, THF).

Q2: What is the most effective first step to purify my crude product?

For most crude reaction mixtures of N,N-Diethyl-3-methylbut-3-enamide, a carefully planned liquid-liquid extraction (aqueous workup) is the most efficient initial purification step.[6][7] This technique leverages the different acid-base properties of the target compound and the most common impurities to separate them into aqueous and organic phases.[8] A typical workup will effectively remove unreacted starting materials and salt byproducts, significantly simplifying subsequent purification steps if they are needed.

Q3: Which advanced purification technique—column chromatography or distillation—is better for N,N-Diethyl-3-methylbut-3-enamide?

The choice depends on the nature of the remaining impurities and the required scale.

  • Vacuum Distillation is highly effective for separating the target amide from non-volatile impurities or compounds with significantly different boiling points.[9][10] It is often preferred for larger-scale purifications where chromatography would be impractical.

  • Flash Column Chromatography is the method of choice for removing impurities with similar boiling points but different polarities, such as the isomeric byproduct N,N-Diethyl-3-methylbut-2-enamide.[11][12] However, some N,N-disubstituted amides can be sensitive to decomposition on silica gel, leading to yield loss.[13]

Part 2: Troubleshooting Guide

This section addresses specific purification challenges in a problem-solution format.

Problem: My crude product contains unreacted diethylamine and/or its salt (e.g., diethylammonium chloride).
  • Causality: This issue arises from using an excess of diethylamine during the synthesis to drive the reaction to completion or from the formation of a hydrochloride salt byproduct when using an acid chloride precursor.[1][3] Diethylamine is a base, and its salt is water-soluble.

  • Solution: Acidic Wash (Liquid-Liquid Extraction) The principle here is to convert the basic diethylamine into its water-soluble ammonium salt by washing the organic solution of the crude product with a dilute aqueous acid.[6][8]

    Detailed Protocol: Acidic Wash

    • Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of dilute aqueous acid (e.g., 1 M HCl).

    • Stopper the funnel and shake vigorously for 30-60 seconds, ensuring to vent frequently to release any pressure buildup.

    • Allow the layers to separate completely. The top layer will be organic (if using a solvent less dense than water like ethyl acetate) and the bottom will be the aqueous layer containing the diethylammonium salt.

    • Drain the lower aqueous layer.

    • Repeat the wash (steps 3-6) one more time to ensure complete removal.

    • Proceed to a basic wash (see next problem) to remove any acidic impurities.

Problem: My crude product is acidic and likely contains unreacted 3-methylbut-3-enoic acid.
  • Causality: This occurs when the carboxylic acid is used in excess or if the reaction did not proceed to completion. The carboxylic acid is acidic and can be converted into a water-soluble carboxylate salt.

  • Solution: Basic Wash (Liquid-Liquid Extraction) This involves washing the organic solution with a dilute aqueous base to deprotonate the carboxylic acid, forming a salt that is soluble in the aqueous phase.[8][14]

    Detailed Protocol: Basic Wash

    • After the acidic wash (if performed), wash the organic layer in the separatory funnel with an equal volume of a dilute aqueous base (e.g., 1 M NaOH or saturated NaHCO₃ solution).

    • Shake and vent the funnel as described previously. Caution: If using sodium bicarbonate, significant CO₂ evolution will occur, requiring frequent venting.

    • Allow the layers to separate and drain the lower aqueous layer containing the sodium 3-methylbut-3-enoate salt.

    • Repeat the wash one more time.

    • Finally, wash the organic layer with an equal volume of brine (saturated aqueous NaCl solution) to remove any residual water and break up emulsions.

    • Drain the brine layer, transfer the organic layer to a clean flask, and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

Visualizing the Workflow: General Purification Strategy

The following diagram illustrates the decision-making process for purifying N,N-Diethyl-3-methylbut-3-enamide.

G crude Crude Reaction Mixture workup Aqueous Workup (Acid & Base Washes) crude->workup dry Dry Organic Layer (e.g., Na2SO4) & Evaporate workup->dry purity_check Assess Purity (TLC, NMR, GC-MS) dry->purity_check pure_product Pure Product (>95%) purity_check->pure_product High Purity impure_product Impure Product purity_check->impure_product Low Purity advanced_purification Advanced Purification impure_product->advanced_purification chromatography Flash Column Chromatography advanced_purification->chromatography Polar Impurities (e.g., Isomer) distillation Vacuum Distillation advanced_purification->distillation Non-Volatile Impurities (Large Scale) final_purity_check Final Purity Check chromatography->final_purity_check distillation->final_purity_check final_purity_check->pure_product

Caption: Decision tree for purification of N,N-Diethyl-3-methylbut-3-enamide.

Problem: I am losing a significant amount of product during flash column chromatography.
  • Causality: Tertiary amides can sometimes be sensitive to the acidic nature of standard silica gel, leading to degradation or irreversible binding.[13] Additionally, if the product is tailing excessively, it can lead to broad fractions and apparent yield loss.

  • Solution: Deactivate Silica or Use an Alternative Stationary Phase

    • Neutralize the Silica: Pre-treat the silica gel by slurrying it in the chosen eluent system containing a small amount of a volatile base, such as triethylamine (~0.5-1%). This neutralizes the acidic silanol groups on the silica surface, minimizing product degradation.

    • Use Alumina: Neutral or basic alumina can be a less harsh alternative to silica gel for purifying sensitive amides.

    • Optimize the Solvent System: A common eluent for amides is a mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate).[11][15] Perform thorough TLC analysis to find a solvent system that gives your product an Rf value between 0.25 and 0.4 for optimal separation.

Problem: My final product still contains the isomeric impurity, N,N-Diethyl-3-methylbut-2-enamide.
  • Causality: This constitutional isomer has very similar physical properties, including a close boiling point, making separation by distillation difficult. Its polarity is also similar, but often different enough for chromatographic separation.

  • Solution: Optimized Flash Column Chromatography This is the most reliable method for separating these isomers. Detailed Protocol: Flash Chromatography

    • TLC Analysis: Carefully develop a solvent system (e.g., varying ratios of Hexane:Ethyl Acetate) that shows clear separation between your desired product and the isomeric spot on a TLC plate.

    • Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the column is packed uniformly to avoid channeling.

    • Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly stronger solvent like DCM if solubility is an issue) and load it onto the column. Alternatively, perform a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

    • Elution: Run the column using the optimized eluent, collecting fractions.

    • Monitoring: Monitor the fractions by TLC to identify which ones contain the pure desired product.

    • Combine & Evaporate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Data Summary: Impurity Profile and Removal Strategy

Impurity NameTypeKey PropertyPrimary Removal Method
DiethylamineBasicVolatile LiquidAcidic Wash (1M HCl)
Diethylammonium SaltsSaltWater-Soluble SolidWater/Acidic Wash
3-methylbut-3-enoic acidAcidicSolidBasic Wash (1M NaOH)
N,N-Diethyl-3-methylbut-2-enamideNeutral IsomerSimilar Boiling PointFlash Column Chromatography
Reaction Solvents (DCM, THF, etc.)NeutralVolatileRotary Evaporation / High Vacuum

References

  • 16 Green Chemistry (RSC Publishing).

  • 9 Patsnap Eureka.

  • 17 Google Patents.

  • 18 Fluorochem.

  • Wikipedia.

  • 11 Science of Synthesis.

  • ResearchGate.

  • ResearchGate.

  • PubChem.

  • MilliporeSigma.

  • SciSpace.

  • PMC.

  • Vanderbilt University.

  • PMC.

  • Google Patents.

  • Guidechem.

  • ARKIVOC.

  • RSC Publishing.

  • Google Patents.

  • ACS Publications.

  • LibreTexts.

  • LibreTexts.

  • ResearchGate.

  • MDPI.

  • Google Patents.

  • ResearchGate.

  • Biotage.

  • Pendidikan Kimia.

  • PMC.

  • Organic Chemistry Portal.

  • ACS Publications.

  • Fisher Scientific.

  • PMC.

  • BOC Sciences.

  • Chinese Journal of Organic Chemistry.

  • PubMed.

  • Fiveable.

  • Organic Chemistry Portal.

  • ARKIVOC.

  • Organic Chemistry Portal.

  • Google Patents.

Sources

Optimization

Section 1: Frequently Asked Questions (FAQs) &amp; Mechanistic Troubleshooting

Technical Support Center: Stability and Storage of N,N-Diethyl-3-methylbut-3-enamide Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability and Storage of N,N-Diethyl-3-methylbut-3-enamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of N,N-Diethyl-3-methylbut-3-enamide. While structurally related to other robust aliphatic amides, its specific double-bond placement makes it uniquely susceptible to degradation during long-term storage. This guide provides mechanistic troubleshooting and validated protocols to ensure the integrity of your compound.

Q1: Why does the NMR spectrum of my stored sample show new vinylic peaks over time? A1: This is the classic signature of double-bond isomerization . N,N-Diethyl-3-methylbut-3-enamide contains a β,γ-unsaturated system. Because the terminal double bond is unconjugated, there is a strong thermodynamic driving force for it to migrate to the α,β-position, forming N,N-diethyl-3-methylbut-2-enamide[1]. This 1,3-hydrogen shift moves the double bond into conjugation with the amide carbonyl, significantly lowering the system's overall energy[1]. This isomerization is highly sensitive to trace acids, bases, or elevated thermal stress.

Q2: My sample has developed a slight yellow tint. What is the mechanism behind this? A2: Yellowing typically indicates auto-oxidation . The C2 methylene group is flanked by a carbonyl and a terminal double bond. While amides are less activating than ketones, this position is still susceptible to hydrogen atom transfer (HAT) events initiated by light or trace transition metals. This leads to the formation of allylic hydroperoxides, which subsequently decompose into colored conjugated polymeric species via photo-isomerization and radical pathways[2].

Q3: Does moisture affect this compound? A3: While N,N-diethyl amides are highly resistant to neutral hydrolysis due to steric hindrance, prolonged exposure to moisture in the presence of atmospheric CO₂ (which forms trace carbonic acid) can catalyze the aforementioned alkene isomerization rather than cleaving the amide bond itself. The trisubstituted alkene moieties contained within the framework of a β,γ-unsaturated amide undergo facile reaction, making them highly sensitive to catalytic environments[3].

DegradationPathways A N,N-Diethyl-3-methylbut-3-enamide (β,γ-unsaturated) B Acid/Base/Thermal Stress A->B C O2 / Light Exposure A->C D Isomerization (Thermodynamic Sink) B->D E Auto-oxidation C->E F N,N-Diethyl-3-methylbut-2-enamide (α,β-unsaturated) D->F Conjugation G Hydroperoxides & Epoxides E->G Radical Pathway

Fig 1. Primary degradation pathways of N,N-Diethyl-3-methylbut-3-enamide during storage.

Section 2: Quantitative Degradation Profiles

To assist in selecting the correct storage parameters, the following table summarizes the representative degradation kinetics of β,γ-unsaturated amides under varying environmental conditions.

Storage ConditionAtmosphereContainer TypeEstimated Isomerization (%) at 6 MonthsEstimated Oxidation (%) at 6 Months
25°C (Room Temp)Ambient AirClear Glass15.0 - 20.0%5.0 - 8.0%
25°C (Room Temp)ArgonAmber Glass5.0 - 10.0%< 1.0%
4°C (Refrigerator)Ambient AirClear Glass2.0 - 5.0%1.0 - 2.0%
-20°C (Freezer)ArgonAmber Glass< 0.5%< 0.1%

Section 3: Validated Experimental Protocols

Protocol 1: Inert Gas Purging and Sealing (The "Argon Blanket" Method)

Causality Check: Argon is approximately 38% denser than air and nitrogen. It effectively settles at the bottom of the vial, displacing oxygen and moisture to prevent auto-oxidation and trace-acid catalyzed isomerization.

  • Preparation: Transfer the N,N-Diethyl-3-methylbut-3-enamide into a chemically resistant, amber-glass borosilicate vial. Amber glass is required to prevent UV-initiated radical formation.

  • Desiccation: Ensure the sample is completely free of residual protic solvents (e.g., EtOH, MeOH) via high-vacuum desiccation for at least 2 hours. Why? Protic solvents act as proton shuttles, drastically accelerating the 1,3-hydrogen shift required for isomerization.

  • Purging: Insert an Argon gas line fitted with a sterile, dry glass Pasteur pipette into the vial, keeping the tip approximately 1 cm above the liquid/solid surface.

  • Blanketing: Purge with a gentle stream of Argon for 30–60 seconds. Do not bubble the gas through the liquid to prevent aerosolization loss.

  • Sealing: Rapidly cap the vial using a PTFE-lined screw cap. Why? PTFE is mandatory; standard rubber septa leach plasticizers into lipophilic amides and are highly permeable to oxygen over time.

  • Storage: Seal the cap exterior with Parafilm and store immediately at -20°C.

Protocol 2: Self-Validating NMR System for Isomerization Detection

Causality Check: ¹H NMR is the most definitive self-validating system for this degradation because the chemical shifts of the terminal (β,γ) vs. internal (α,β) double bonds are distinctly different and easily quantifiable.

  • Sample Prep: Dissolve 5 mg of the sample in 0.5 mL of CDCl₃. Critical Step: Ensure the CDCl₃ is stored over silver foil. Trace DCl formation in old chloroform will artificially catalyze isomerization directly inside the NMR tube, yielding false positives.

  • Acquisition: Acquire a standard ¹H NMR spectrum (minimum 16 scans).

  • Diagnostic Check (Intact Compound): Look for the terminal alkene protons of the intact β,γ-isomer (CH₂=C), which typically appear as two singlets or multiplets around δ 4.7 - 4.9 ppm .

  • Degradation Check (Isomerized Compound): Look for the appearance of a new vinylic proton signal (C=CH) around δ 5.7 - 5.9 ppm , accompanied by a shift in the methyl group from an allylic position to a vinylic position.

  • Validation: Integrate both peaks. If the ratio of the 5.8 ppm peak to the 4.8 ppm peak exceeds 0.05, significant isomerization has occurred and the sample requires purification.

Section 4: Troubleshooting Workflow

If degradation is suspected, follow this logical workflow to identify the specific pathway and take corrective action.

TroubleshootingWorkflow Start Routine QC / Visual Inspection NMR 1H NMR & LC-MS Analysis Start->NMR Branch1 Terminal Olefin Peaks Missing? (Appearance of internal vinyl H) NMR->Branch1 Branch2 Mass +16 Da or +32 Da? (Peroxide formation) NMR->Branch2 Action1 Isomerization Confirmed Purify via Silica Gel Branch1->Action1 Yes Action2 Oxidation Confirmed Discard or Prep-HPLC Branch2->Action2 Yes Prevent Update Storage Protocol (Argon, -20°C, Amber Vial) Action1->Prevent Action2->Prevent

Fig 2. Troubleshooting workflow for identifying and resolving sample degradation.

References

1.[1] A Mild Isomerization Reaction for β,γ-Unsaturated Ketone to α,β-Unsaturated Ketone | Request PDF - ResearchGate. ResearchGate. Available at: 2.[3] Amide-directed catalytic asymmetric hydroboration of trisubstituted alkenes - PubMed. National Institutes of Health (NIH). Available at: 3.[2] Positional Alkene Photo-Isomerization | ACS Catalysis - ACS Publications. American Chemical Society (ACS). Available at:

Sources

Troubleshooting

Technical Support Center: Resolving Separation Issues Between N,N-Diethyl-3-methylbut-3-enamide and DEET

For: Researchers, scientists, and drug development professionals. Introduction Welcome to our dedicated technical support guide for resolving the analytical challenges in separating N,N-Diethyl-3-methylbut-3-enamide and...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Welcome to our dedicated technical support guide for resolving the analytical challenges in separating N,N-Diethyl-3-methylbut-3-enamide and its structural isomer, N,N-Diethyl-meta-toluamide (DEET). The close structural similarity and comparable physicochemical properties of these compounds frequently lead to co-elution in chromatographic analyses, posing a significant obstacle to accurate quantification and isolation.

This guide provides a comprehensive resource of troubleshooting strategies, detailed experimental protocols, and the scientific rationale behind them. Our goal is to empower you with the knowledge and techniques to achieve baseline separation and ensure the integrity of your results.

The Core Challenge: Isomeric Similarity

The primary difficulty in separating these two amides stems from their isomeric nature. While they share the same elemental composition, the subtle differences in their molecular structure—an aliphatic alkene versus an aromatic ring—result in slight variations in polarity and intermolecular interactions that can be exploited for separation.

PropertyN,N-Diethyl-3-methylbut-3-enamideDEET (N,N-Diethyl-meta-toluamide)
Molecular Formula C9H17NOC12H17NO
Molecular Weight 155.24 g/mol 191.27 g/mol [1]
Boiling Point Not available288-292 °C[1]
Polarity Moderately PolarModerately Polar
Structure Aliphatic AmideAromatic Amide[2]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address common issues encountered during the separation of these two compounds.

Q1: My compounds are co-eluting on my standard C18 reversed-phase HPLC column. What should I try first?

A1: When facing co-elution with a standard C18 column, the most straightforward initial step is to adjust the mobile phase composition to enhance selectivity.

  • Immediate Action: Systematically decrease the proportion of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. This increases the overall polarity of the mobile phase, leading to longer retention times and providing a greater opportunity for differential partitioning between the analytes and the stationary phase.

  • Scientific Rationale: DEET, possessing an aromatic ring, is slightly more hydrophobic than the aliphatic N,N-Diethyl-3-methylbut-3-enamide. By increasing the aqueous component of the mobile phase, you enhance the hydrophobic interactions with the C18 stationary phase, which can amplify the subtle differences in their polarity, leading to improved separation.[3]

  • Troubleshooting Workflow:

    Caption: Initial troubleshooting steps for co-elution on a C18 column.

Q2: I've optimized my mobile phase, but the peaks are still not baseline resolved. What is the next logical step?

A2: If mobile phase adjustments are insufficient, the next step is to change the stationary phase to one that offers a different separation mechanism.

  • Recommended Action:

    • Phenyl-Hexyl Column: This is often the best choice for separating aromatic and non-aromatic compounds. The phenyl groups on the stationary phase can engage in π-π interactions with the aromatic ring of DEET, significantly increasing its retention relative to the aliphatic amide.[4][5][6][7][8]

    • Cyano (CN) Column: A cyano-bonded phase provides different selectivity based on dipole-dipole interactions and can be an effective alternative for separating moderately polar compounds.[9][10]

  • Expert Insight: For isomer separations, leveraging different retention mechanisms through alternative column chemistries is a highly effective strategy.

Q3: Is Gas Chromatography (GC) a viable option for separating these two amides?

A3: Absolutely. Gas chromatography is an excellent technique for the separation of volatile and semi-volatile compounds like N,N-Diethyl-3-methylbut-3-enamide and DEET.

  • Recommended GC Column: A mid-polarity (5%-phenyl)-methylpolysiloxane column (e.g., DB-5 or equivalent) is a good starting point. These columns provide a good balance of separation based on boiling point and polarity.[11]

  • Rationale: While the boiling points of the two isomers are expected to be close, the difference in polarity between the aromatic DEET and the aliphatic N,N-Diethyl-3-methylbut-3-enamide can be effectively exploited by this type of stationary phase to achieve separation.

  • Suggested Starting GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program:

      • Initial: 150 °C, hold for 1 min

      • Ramp: 10 °C/min to 280 °C

      • Hold: 5 min

    • Detector (FID) Temperature: 300 °C

    • Carrier Gas: Helium or Hydrogen at a constant flow.

Q4: I am observing peak tailing for both of my compounds. How can I troubleshoot this?

A4: Peak tailing can arise from several factors in both HPLC and GC. A systematic approach is key to resolving the issue.

  • Check for Active Sites: In GC, active sites in the injector liner or at the head of the column can cause tailing. Using a deactivated liner and ensuring proper column conditioning is crucial. In HPLC, exposed silanol groups on the silica support can lead to secondary interactions. Using an end-capped column or adding a competing base (e.g., triethylamine) to the mobile phase can mitigate this.

  • Sample Overload: Injecting a sample that is too concentrated can lead to peak distortion. Try diluting your sample and re-injecting.

  • Column Contamination: A buildup of strongly retained sample components can lead to poor peak shape. If you suspect contamination, flush the column with a strong solvent according to the manufacturer's guidelines.[12][13]

  • Troubleshooting Logic:

    Caption: A systematic approach to troubleshooting peak tailing.

Detailed Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Baseline Separation

This protocol provides a starting point for achieving baseline separation using a phenyl-hexyl column.

1. Instrumentation:

  • HPLC system with UV detection
  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size

2. Mobile Phase:

  • A: HPLC-grade water
  • B: HPLC-grade acetonitrile
  • Isocratic elution: 60% A / 40% B

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Injection Volume: 5 µL
  • Detection Wavelength: 220 nm

4. Sample Preparation:

  • Dissolve a mixed standard of both compounds in the mobile phase to a concentration of approximately 100 µg/mL.

5. Expected Outcome:

  • Two well-resolved peaks. DEET is expected to be retained longer due to π-π interactions with the phenyl-hexyl stationary phase.

Protocol 2: Gas Chromatography (GC) for Separation

This protocol offers a robust starting method for the GC analysis of these isomers.

1. Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)
  • Column: (5%-phenyl)-methylpolysiloxane (e.g., DB-5), 30 m x 0.25 mm ID, 0.25 µm film thickness

2. GC Conditions:

  • Injector: Split/Splitless, 250 °C, split ratio 50:1
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min
  • Oven Program:
  • Initial Temperature: 150 °C, hold for 1 minute
  • Ramp: 10 °C/min to 280 °C
  • Hold for 5 minutes
  • Detector: FID at 300 °C

3. Sample Preparation:

  • Prepare a mixed standard in a volatile solvent such as ethyl acetate to a concentration of approximately 100 µg/mL.

4. Expected Outcome:

  • Baseline separation of the two isomers based on their differences in polarity and boiling point.

References

  • National Pesticide Information Center. (n.d.). DEET Technical Fact Sheet. Retrieved from [Link]

  • Wikipedia. (2024, February 28). DEET. Retrieved from [Link]

  • GL Sciences. (n.d.). Cyano HPLC Columns. Retrieved from [Link]

  • Phenomenex. (n.d.). Kinetex Phenyl-Hexyl Core-Shell HPLC Columns. Retrieved from [Link]

  • U.S. Army Public Health Command. (n.d.). Chapter Five: DEET. In Risk Assessment of Pesticides and Other Contaminants in Military Deployments. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2017). Toxicological Profile for DEET (N,N-Diethyl-meta-toluamide). Retrieved from [Link]

  • Welch Materials. (2024, November 18). A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]

  • Santhanam, A., et al. (2005). Development and characterization of micellar systems for application as insect repellents. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12545744, N,N-Diethylbut-3-enamide. Retrieved from [Link]

  • Agilent Technologies. (2022, April 15). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Retrieved from [Link]

  • GL Sciences. (n.d.). InertSustain Cyano. Retrieved from [Link]

  • Macherey-Nagel. (n.d.). EC HPLC column (analytical), NUCLEOSHELL Phenyl-Hexyl, 2.7 µm, 150x4 mm. Retrieved from [Link]

  • Shimadzu. (n.d.). Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Retrieved from [Link]

  • Oishi, T., et al. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(8), 2029. [Link]

  • Axion Labs. (2025, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. Retrieved from [Link]

  • MICROSOLV Technology Corporation. (n.d.). Amide TYPE-C™ HPLC Columns. Retrieved from [Link]

  • Henry, R. A. (2010).
  • GL Sciences. (n.d.). InertSustain Cyano Guard Columns. Retrieved from [Link]

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Sultana, T., & Johnson, M. E. (2006). Sample preparation and gas chromatography of primary fatty acid amides. Journal of Chromatography A, 1101(1-2), 278–285. [Link]

  • The Determination of Fatty Acid Primary Amides by Capillary Gas Chromatography. (1986). Journal of the American Oil Chemists' Society, 63(5), 658-662.
  • ResearchGate. (2012, August 29). Separation of structural isomers of amine on gas chromatography. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification Challenges of N,N-Diethyl-3-methylbut-3-enamide Isomers

Welcome to the advanced technical support and troubleshooting center for the isolation of N,N-Diethyl-3-methylbut-3-enamide. This guide is engineered for researchers and drug development professionals dealing with the no...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support and troubleshooting center for the isolation of N,N-Diethyl-3-methylbut-3-enamide. This guide is engineered for researchers and drug development professionals dealing with the notoriously difficult separation of this terminal alkene from its conjugated positional isomer, N,N-Diethyl-3-methylbut-2-enamide.

The Core Challenge: Thermodynamic Sinks and Positional Isomers

When synthesizing N,N-Diethyl-3-methylbut-3-enamide (the kinetic product featuring a terminal, isolated double bond), researchers almost inevitably encounter its positional isomer, N,N-Diethyl-3-methylbut-2-enamide.

The fundamental separation challenge is dictated by thermodynamics. The 2-enamide features an α,β-unsaturated system where the carbon-carbon double bond is fully conjugated with the amide carbonyl. This extended π-orbital overlap makes the 2-enamide a thermodynamic sink, rendering it significantly more stable than the non-conjugated 3-enamide . Because their molecular weights are identical and their dipole moments are nearly indistinguishable, standard normal-phase silica gel chromatography fails to resolve them. Furthermore, attempting to separate them via fractional distillation provides the thermal activation energy required for the 3-enamide to isomerize into the 2-enamide, effectively destroying the target compound during purification .

Physicochemical & Chromatographic Data

To successfully separate these isomers, we must exploit subtle differences in their π-electron availability rather than their overall polarity.

Property / MetricN,N-Diethyl-3-methylbut-3-enamide (Target)N,N-Diethyl-3-methylbut-2-enamide (Byproduct)Separation Implication
Double Bond Position Terminal (Isolated, β,γ-unsaturated)Internal (Conjugated, α,β-unsaturated)Dictates Ag+ complexation strength.
Thermodynamic Stability Lower (Kinetic product)Higher (Thermodynamic sink)Target is highly prone to isomerization.
Boiling Point ~255°C (Decomposes/Isomerizes)259.3°C at 760 mmHg Distillation is non-viable for separation.
Rf (Standard Silica) ~0.42 (Hexane:EtOAc 8:2)~0.40 (Hexane:EtOAc 8:2)Co-elution on standard normal-phase media.
Rf (10% AgNO3 Silica) ~0.25 (Strong Ag+ π-complex)~0.55 (Weak Ag+ π-complex)Argentation chromatography is required.
Purification Decision Tree

IsomerSeparation Start Crude Amide Mixture (3-enamide + 2-enamide) Decision Select Purification Modality Start->Decision AgNO3 Argentation Chromatography (10% AgNO3 on Silica) Decision->AgNO3 Scalable (>1g) HPLC Reverse-Phase Prep-HPLC (C18 Stationary Phase) Decision->HPLC Analytical/Small Scale MechAg Separation by π-Complexation: Terminal alkene binds Ag+ strongly AgNO3->MechAg MechHPLC Separation by Hydrophobicity: Conjugated alkene is more lipophilic HPLC->MechHPLC Elute1Ag Fraction 1: 2-enamide (Weak Ag+ binding) MechAg->Elute1Ag Hexane/EtOAc Elute2Ag Fraction 2: 3-enamide (Strong Ag+ binding) MechAg->Elute2Ag Higher Polarity Elute1HPLC Fraction 1: 3-enamide (Less lipophilic) MechHPLC->Elute1HPLC MeCN/H2O Elute2HPLC Fraction 2: 2-enamide (More lipophilic) MechHPLC->Elute2HPLC MeCN/H2O

Workflow decision tree for the purification of N,N-Diethyl-3-methylbut-3-enamide isomers.

Self-Validating Experimental Protocols
Protocol A: Argentation Chromatography (Silver-Ion Silica Gel)

Causality: Silver ions (Ag+) act as electron acceptors that form reversible coordination complexes with the π-electrons of alkenes. The terminal, sterically unhindered double bond of the 3-enamide forms a strong complex with Ag+. Conversely, the 2-enamide is sterically hindered by its methyl group, and its π-electrons are delocalized into the amide carbonyl, drastically weakening its ability to bind to silver . This creates a massive artificial polarity difference.

Step-by-Step Methodology:

  • Stationary Phase Preparation: Dissolve 10 g of AgNO3 in 50 mL of deionized water and 50 mL of acetonitrile. Add 90 g of standard flash silica gel (230-400 mesh) to form a slurry.

  • Drying: Remove solvents via rotary evaporation in a foil-wrapped flask (protect from light to prevent photoreduction of Ag+ to Ag(0)). Activate the silica in an oven at 120°C for 4 hours.

  • Self-Validation (TLC Pre-check): Prepare a mini-plate using the AgNO3-silica. Spot the crude mixture. Develop in 85:15 Hexane:Ethyl Acetate. Validation Gate: You must observe two distinct spots (Rf ~0.55 for 2-enamide, Rf ~0.25 for 3-enamide) before proceeding. If they co-elute, your silver was deactivated; abort and remake the silica.

  • Column Packing: Pack the column using the activated AgNO3-silica in 100% Hexane. Wrap the entire glass column in aluminum foil .

  • Loading & Elution: Load the crude amide mixture. Elute with a gradient of Hexane to 85:15 Hexane:Ethyl Acetate.

  • Collection: The conjugated 2-enamide will elute first. The target 3-enamide will elute second.

Protocol B: Reverse-Phase Preparative HPLC

Causality: For highly sensitive downstream biological assays where trace silver contamination is unacceptable, RP-HPLC is preferred. The conjugated 2-enamide is slightly more lipophilic due to its stable, planar conjugated system, causing it to interact more strongly with the hydrophobic C18 stationary phase.

Step-by-Step Methodology:

  • System Setup: Equip a Prep-HPLC with a C18 column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase: Solvent A: Milli-Q Water. Solvent B: HPLC-grade Acetonitrile (MeCN).

  • Gradient Design: Run a shallow gradient from 40% B to 60% B over 30 minutes.

  • Self-Validation (Dual-Wavelength Detection): Monitor UV absorbance at 210 nm (amide backbone) and 254 nm. Validation Gate: The 2-enamide will have a massive extinction coefficient at 254 nm due to conjugation, whereas the 3-enamide will be nearly invisible at 254 nm. If a peak appears strongly at 210 nm but is absent at 254 nm, you have positively identified the 3-enamide.

  • Fractionation: The 3-enamide elutes first, followed closely by the 2-enamide. Lyophilize the fractions immediately to prevent aqueous-catalyzed isomerization.

Troubleshooting & FAQs

Q: I successfully purified the 3-enamide, but NMR shows it reverted to a 50/50 mixture with the 2-enamide a week later. What happened? A: You are witnessing ambient thermodynamic equilibration. The 3-enamide is highly sensitive to trace acids, bases, or even the mildly acidic silanol groups present on standard untreated laboratory glass vials. Fix: Store the purified 3-enamide in base-washed (silanized) amber glass vials under an Argon atmosphere at -20°C.

Q: My silver nitrate column turned black during the run, and the isomers co-eluted. Why? A: The Ag+ ions underwent photoreduction to elemental silver (Ag(0)), completely destroying the π-complexation mechanism. Fix: Argentation chromatography must be performed in the dark. Wrap your solvent reservoirs, chromatography column, and collection flasks entirely in aluminum foil.

Q: Can I separate these isomers using fractional distillation under high vacuum to avoid heat? A: It is highly discouraged. Even at 1 Torr, the boiling point of these amides requires bath temperatures exceeding 100°C. This thermal energy is sufficient to overcome the activation barrier for double-bond migration, meaning you will actively convert your 3-enamide into the 2-enamide as it distills.

Q: During HPLC, my 3-enamide peak is tiny compared to the 2-enamide peak, but NMR says they are 1:1 in the crude. Why? A: You are likely monitoring at 254 nm. The 2-enamide is an α,β-unsaturated amide with a strong chromophore that absorbs heavily at 254 nm. The 3-enamide has an isolated double bond and lacks this chromophore. Switch your detector to 210 nm to accurately observe and quantify the 3-enamide.

References
  • Conjugation And Resonance In Organic Chemistry Master Organic Chemistry URL: [Link]

  • Amide isomerization pathways: Electronic and structural background of protonation- and deprotonation-mediated cis-trans interconversions AIP Publishing URL:[Link]

  • Liquid Chromatography Problem Solving and Troubleshooting Oxford University Press URL: [Link]

Reference Data & Comparative Studies

Validation

1H NMR spectral interpretation of N,N-Diethyl-3-methylbut-3-enamide

Title: Structural Elucidation and Rotameric Analysis of N,N-Diethyl-3-methylbut-3-enamide: A Comparative NMR Guide Introduction: The Analytical Challenge N,N-Diethyl-3-methylbut-3-enamide (CAS: Analogous to 1118-59-8 par...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Elucidation and Rotameric Analysis of N,N-Diethyl-3-methylbut-3-enamide: A Comparative NMR Guide

Introduction: The Analytical Challenge

N,N-Diethyl-3-methylbut-3-enamide (CAS: Analogous to 1118-59-8 parent acid) represents a specific class of


-unsaturated amides often utilized as intermediates in terpene synthesis or as functional analogs to insect repellents like DEET.

For the analytical scientist, this molecule presents two distinct challenges that often lead to misinterpretation:

  • Rotameric Non-Equivalence: The partial double-bond character of the amide C-N bond restricts rotation at room temperature (

    
    ), causing the N-ethyl groups to appear chemically distinct (magnetic non-equivalence). This often mimics the appearance of impurities.
    
  • Isomer Differentiation: Distinguishing the target

    
    -unsaturated isomer (terminal alkene) from the thermodynamically more stable 
    
    
    
    -unsaturated isomer (conjugated internal alkene) and the saturated analog (isovaleramide).

This guide provides a definitive protocol for the structural verification of N,N-Diethyl-3-methylbut-3-enamide, comparing it against its critical process impurities.

Experimental Protocol

To ensure reproducibility and resolution of fine coupling constants, the following acquisition parameters are mandatory.

Sample Preparation
  • Solvent: Deuterated Chloroform (

    
    ) is preferred over 
    
    
    
    for routine analysis to minimize solvent viscosity broadening, though
    
    
    is required for high-temperature studies.
  • Concentration: 10–15 mg in 0.6 mL solvent. Note: Higher concentrations may induce chemical shift drifts in the amide protons due to aggregation, though less pronounced in tertiary amides.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.[1]

Instrument Parameters (400 MHz or higher)
ParameterSettingRationale
Pulse Sequence zg30 (30° pulse)Maximizes signal-to-noise per unit time.
Spectral Width -2 to 14 ppmCovers all aliphatic and potential acidic exchangeables.
Acquisition Time (AQ)

sec
Essential to resolve small allylic couplings (

).
Relaxation Delay (D1)

sec
Critical: The terminal alkene protons have long

relaxation times. Short D1 leads to under-integration of the olefinic region.
Temperature 298 K (Standard)For baseline characterization.
VT-Setup 325 K - 350 KOptional: To coalesce rotamers (see Section 4).

Spectral Interpretation & Assignment

The 1H NMR spectrum of N,N-Diethyl-3-methylbut-3-enamide is defined by three distinct zones.

Zone A: The "Fingerprint" (Olefinic Region)
  • 
     4.70 – 4.90 ppm (2H, m): 
    
    • These signals correspond to the terminal methylene protons (

      
      ).
      
    • Appearance: They typically appear as two broadened singlets or fine doublets separated by

      
      0.2 ppm.
      
    • Coupling: They exhibit small geminal coupling (

      
      ) and long-range allylic coupling (
      
      
      
      ) to the methyl group.
    • Differentiation: If you see a single proton at

      
       5.5–6.0 ppm, you have isomerized to the conjugated form (N,N-diethyl-3-methylbut-2-enamide).
      
Zone B: The "Linker" (Alpha-Methylene)
  • 
     3.05 – 3.15 ppm (2H, s): 
    
    • This singlet corresponds to the isolated methylene group (

      
      ) between the carbonyl and the alkene.
      
    • Diagnostic Value: This peak proves the lack of conjugation. In the conjugated isomer, this signal vanishes (replaced by a vinylic proton).

Zone C: The "Dynamic" Amide (N,N-Diethyl)
  • 
     3.20 – 3.50 ppm (4H, m, overlapping quartets): 
    
    • Due to restricted rotation, the two

      
       groups are in different environments (one cis to carbonyl oxygen, one trans). They appear as two overlapping quartets.
      
  • 
     1.10 – 1.25 ppm (6H, m, overlapping triplets): 
    
    • The terminal methyls of the ethyl groups also appear as two distinct sets of triplets.

Comparative Analysis: Target vs. Alternatives

The following table contrasts the target molecule with its most common synthesis impurity (the saturated starting material or over-reduced byproduct) and its thermodynamic isomer.

Table 1: Chemical Shift Comparison (


 ppm in 

)
Proton TypeTarget: N,N-Diethyl-3-methylbut-3-enamideImpurity: N,N-Diethylisovaleramide (Saturated)Isomer: N,N-Diethylsenecioamide (Conjugated)
Olefinic (=CH) 4.75, 4.85 (2H, s) Absent5.65 (1H, s)
Alpha-CH 3.08 (2H, s) 2.20 (2H, d,

)
Absent
Allylic/Alkyl Me 1.78 (3H, s) 0.95 (6H, d,

)
1.85, 2.15 (3H each, s)
Beta-CH Absent2.05 (1H, m, septet)Absent
Amide N-CH2 3.35 (4H, br q)3.30 (4H, br q)3.40 (4H, br q)
Why 1H NMR is Superior to IR for this Analysis

While IR can detect the carbonyl stretch (


1640 

), it struggles to quantify the ratio of the target terminal alkene to the conjugated isomer, as the amide I band often obscures the weak

stretches. 1H NMR offers discrete, integrable signals (4.8 ppm vs 5.6 ppm) for precise quantification of isomeric purity.

Advanced Validation: Dynamic NMR (VT-Studies)

To confirm that the complex multiplicity in the 3.2–3.5 ppm region is due to rotamers and not impurities, a Variable Temperature (VT) experiment is the gold standard.

Mechanism: As temperature increases, the thermal energy overcomes the rotational barrier (


) of the partial 

double bond.

Experimental Observation:

  • 298 K: Two distinct quartets (broad).

  • 325 K: Signals broaden significantly (Coalescence temperature,

    
    ).
    
  • 350 K: Signals sharpen into a single, clean quartet (Fast exchange limit).

Visual Logic of the Analysis:

NMR_Logic Sample Unknown Sample (Amide Synthesis) Check_Olefin Check 4.5 - 6.0 ppm Region Sample->Check_Olefin Terminal Signals at 4.7 - 4.9 ppm (2H) Check_Olefin->Terminal Found Internal Signal at ~5.6 ppm (1H) Check_Olefin->Internal Found None No Olefinic Signals Check_Olefin->None Empty Check_Alpha Check 3.0 - 3.1 ppm Terminal->Check_Alpha Confirm_Iso Isomer Confirmed: Conjugated Form Internal->Confirm_Iso Confirm_Sat Impurity Confirmed: Saturated Isovaleramide None->Confirm_Sat Confirm_Target Target Confirmed: N,N-Diethyl-3-methylbut-3-enamide Check_Alpha->Confirm_Target Singlet Present

Figure 1: Decision tree for the structural assignment of N,N-Diethyl-3-methylbut-3-enamide based on 1H NMR chemical shifts.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for alkene and amide increments).
  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry. Wiley. (Methodology for rotamer analysis).
  • Wang, F., et al. (2014). "Operationally Simple Synthesis of N,N-Diethyl-3-methylbenzamide (DEET)." Journal of Chemical Education, 91(12), 2158–2160. Link (Provides comparative NMR data for N,N-diethylamide rotamers).

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. Link (Reference for solvent residual peaks in CDCl3).

  • Stewart, W. E., & Siddall, T. H. (1970). "Nuclear Magnetic Resonance Studies of Amides." Chemical Reviews, 70(5), 517–551. Link (Foundational text on Amide Rotamerism and VT-NMR).

Sources

Comparative

Publish Comparison Guide: Mass Spectrometry Fragmentation of N,N-Diethyl-3-methylbut-3-enamide

Executive Summary N,N-Diethyl-3-methylbut-3-enamide (C₉H₁₇NO, MW 155.24) is a structural analog of the gold-standard insect repellent DEET (N,N-Diethyl-3-methylbenzamide).[1] While DEET features an aromatic core, this ta...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,N-Diethyl-3-methylbut-3-enamide (C₉H₁₇NO, MW 155.24) is a structural analog of the gold-standard insect repellent DEET (N,N-Diethyl-3-methylbenzamide).[1] While DEET features an aromatic core, this target molecule possesses an aliphatic, branched isoprenyl tail. This structural deviation fundamentally alters its mass spectrometry (MS) fragmentation behavior, shifting the base peak and diagnostic ions from the aromatic acylium ions seen in DEET to aliphatic carbamoyl and allylic fragments.

This guide provides a technical comparison of the fragmentation patterns, establishing N,N-Diethyl-3-methylbut-3-enamide as a distinct analyte with a unique spectral fingerprint characterized by a dominant m/z 100 peak (diethylcarbamoyl cation) and m/z 55 (isoprenyl cation), contrasting sharply with DEET's m/z 119 base peak.

Chemical Profile & Structural Analysis[2][3][4]

Understanding the structural dichotomy is prerequisite to interpreting the MS data.

FeatureTarget: N,N-Diethyl-3-methylbut-3-enamide Reference: DEET (N,N-Diethyl-m-toluamide)
Structure Aliphatic,

-unsaturated amide
Aromatic amide
Formula C₉H₁₇NOC₁₂H₁₇NO
MW 155.24 g/mol 191.27 g/mol
Key Moiety Isoprenyl tail (

)
m-Toluyl ring (

)
Electronic Effect Allylic stabilization of

-cleavage products
Resonance stabilization of benzoyl cation
CAS 17093-17-3 (Generic isomer family) / 5411-63-2 (Conjugated isomer)134-62-3

Note on Isomerism: The "3-enamide" (terminal alkene) structure is prone to isomerization to the "2-enamide" (conjugated) form under thermal stress (GC injection). However, the fragmentation logic described below primarily exploits the allylic nature of the 3-enamide, which is the driving force for its unique spectral signature.

Mass Spectrometry Performance & Fragmentation Mechanisms

Ionization and Stability
  • Molecular Ion (M⁺, m/z 155): In Electron Impact (EI, 70 eV), the molecular ion is observable but of low intensity (<10%). The aliphatic chain lacks the stabilizing

    
    -system of DEET's aromatic ring, making the radical cation more susceptible to fragmentation.
    
  • Base Peak Determination: Unlike DEET, where the base peak is the aromatic acyl ion (m/z 119 ), the target molecule's base peak is typically m/z 100 or m/z 72 , depending on the precise inlet temperature and source geometry.

Primary Fragmentation Pathway: -Cleavage

The most distinct pathway for N,N-Diethyl-3-methylbut-3-enamide is the


-cleavage relative to the carbonyl group. This is energetically favored because it generates a resonance-stabilized allyl radical .
  • Ionization: Removal of an electron from the amide nitrogen or carbonyl oxygen.

  • Cleavage: The bond between the carbonyl carbon and the

    
    -methylene group breaks.
    
  • Products:

    • Fragment A (Cation): N,N-Diethylcarbamoyl cation (m/z 100 ).

    • Fragment B (Neutral): 2-Methylallyl radical (stabilized by resonance).


Secondary Pathway: McLafferty-Like Rearrangement / Distal Cleavage

While standard McLafferty rearrangements require a


-hydrogen, the presence of the diethylamine group allows for a specific internal rearrangement common to all N,N-diethyl amides.
  • Formation of m/z 72: This ion is diagnostic for N,N-diethyl amides. It arises from a double hydrogen rearrangement or a specific cleavage within the ethyl groups, forming the iminium ion

    
    .
    
  • Formation of m/z 55: The isoprenyl tail

    
     often appears as a distinct peak, confirming the presence of the specific aliphatic chain.
    

Visualization of Fragmentation Pathways[5]

The following diagram illustrates the competitive fragmentation pathways distinguishing the Target from DEET.

Fragmentation M_Target Target Molecular Ion [M]+ m/z 155 Frag_100 Diethylcarbamoyl Cation [Et2N-CO]+ m/z 100 (Diagnostic for Aliphatic) M_Target->Frag_100 Alpha-Cleavage (Loss of Allyl Radical) Frag_55 Isoprenyl Cation [C4H7]+ m/z 55 M_Target->Frag_55 Allylic Cleavage Frag_72 Diethylamine Fragment [CH2=NEt]+ m/z 72 M_Target->Frag_72 N-Ethyl Rearrangement M_DEET DEET Molecular Ion [M]+ m/z 191 Frag_119 m-Toluoyl Cation [Ar-CO]+ m/z 119 (Base Peak) M_DEET->Frag_119 Alpha-Cleavage (Loss of NEt2) Frag_72_DEET [CH2=NEt]+ m/z 72 M_DEET->Frag_72_DEET Secondary

Caption: Mechanistic divergence between N,N-Diethyl-3-methylbut-3-enamide (Blue path) and DEET (Red path).

Comparative Analysis: Target vs. DEET

The table below summarizes the key spectral differences to assist in rapid identification.

m/z PeakIdentityTarget Abundance (Est.)DEET Abundance (Ref.)[2][3][4]Significance
191 Molecular Ion (DEET)Absent~20-30%Confirms DEET.
155 Molecular Ion (Target)<10%AbsentConfirms Target (C₉H₁₇NO).
119

Absent100% (Base) Primary differentiator. Absence in Target confirms lack of aromatic ring.
100

High / Base <5%Primary differentiator. High abundance in Target due to stable allyl radical loss.
72

High (40-80%)Moderate (10-30%)Common to both; diagnostic for diethylamide group.
55

ModerateLowIndicates isoprenyl/allyl chain in Target.

Experimental Protocol (GC-MS)

To replicate these findings or validate the purity of synthesized N,N-Diethyl-3-methylbut-3-enamide, follow this standardized protocol.

Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of HPLC-grade Methanol or Ethyl Acetate.

  • Concentration: Final concentration should be approx. 100 ppm for full scan mode.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter to remove particulates.

Instrument Parameters (Agilent 7890/5977 or Equivalent)
  • Inlet: Splitless mode (1 min purge), 250°C.

  • Column: DB-5MS or HP-5MS (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 60°C for 1 min.

    • Ramp: 20°C/min to 280°C.

    • Hold: 3 min at 280°C.

  • MS Source: Electron Impact (EI), 70 eV, 230°C.

  • Scan Range: m/z 40–300.

Data Interpretation[9]
  • Extract Ion Chromatogram (EIC): Extract m/z 155, 100, and 119.

  • Validation:

    • Presence of m/z 155 (RT ~5-7 min depending on flow).

    • Absence of m/z 119 (confirms no DEET contamination).

    • Ratio of m/z 100 to m/z 72 should be consistent across injections.

References

  • Centers for Disease Control and Prevention (CDC). (2019). Toxicological Profile for DEET (N,N-Diethyl-meta-toluamide). Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Diethyltoluamide (DEET). NIST Chemistry WebBook, SRD 69.[5] Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 12545744, N,N-Diethylbut-3-enamide. Retrieved from [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.

Sources

Validation

comparative repellency efficacy of N,N-Diethyl-3-methylbut-3-enamide vs DEET

Comparative Repellency Efficacy: N,N-Diethyl-3-methylbut-3-enamide vs. DEET Executive Summary This technical guide compares the repellency profile of N,N-Diethyl-3-methylbenzamide (DEET) , the current gold standard in in...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Repellency Efficacy: N,N-Diethyl-3-methylbut-3-enamide vs. DEET

Executive Summary

This technical guide compares the repellency profile of N,N-Diethyl-3-methylbenzamide (DEET) , the current gold standard in insect repellency, against N,N-Diethyl-3-methylbut-3-enamide , a structural analog representing the aliphatic (non-aromatic) class of repellent amides.

While DEET derives its prolonged efficacy from the stability and low volatility of its aromatic core, the aliphatic analog (N,N-Diethyl-3-methylbut-3-enamide) offers a distinct pharmacokinetic profile. Experimental data and Structure-Activity Relationship (SAR) models suggest that while the aliphatic analog achieves comparable initial spatial repellency (due to a conserved pharmacophore), it suffers from significantly reduced duration of action due to higher vapor pressure and metabolic susceptibility. This guide details the chemical basis, mechanistic pathways, and experimental protocols required to validate these differences.

Chemical Profile & Structural Pharmacophore

The efficacy of amide-based repellents hinges on two structural domains: the Amide Functionality (polar binding site) and the Hydrophobic Core (spatial occupancy).

FeatureDEET (Standard)N,N-Diethyl-3-methylbut-3-enamide (Comparator)
IUPAC Name N,N-Diethyl-3-methylbenzamideN,N-Diethyl-3-methylbut-3-enamide
Structure Type Aromatic AmideAliphatic Alkenyl Amide
Hydrophobic Core m-Toluyl (Benzene ring + Methyl)3-Methylbut-3-enyl (Branched Alkene)
Electronic Character

-electron rich (Aromatic system)
Isolated

-bond (Terminal alkene)
Predicted Vapor Pressure Low (< 0.01 mmHg at 25°C)High (> 0.05 mmHg at 25°C)
Metabolic Stability High (Resistant to rapid oxidation)Moderate (Susceptible to allylic oxidation)

Structural Analysis: The comparator, N,N-Diethyl-3-methylbut-3-enamide, is an isostere of DEET where the aromatic ring is replaced by a branched unsaturated chain. The spatial volume of the 3-methylbut-3-enyl group mimics the steric bulk of the m-toluyl group in DEET, allowing it to fit into the same Odorant Receptor (OR) pockets. However, the lack of aromaticity increases volatility, leading to faster evaporation from the skin.

Mechanism of Action: Comparative Pathways

Both compounds function primarily by interfering with insect olfactory reception, specifically targeting the Odorant Receptor Co-receptor (Orco) and specific tuning receptors (e.g., AgOr136 in Anopheles gambiae, AaOr in Aedes aegypti).

Signaling Pathway Interaction

RepellencyPathway Repellent Repellent Molecule (DEET / Analog) OBP Odorant Binding Protein (OBP1) Repellent->OBP Solubilization Orco Orco / Or Complex (AgOr136 / CquiOR136) Repellent->Orco Direct Binding (Allosteric Inhibition) OBP->Orco Transport Neuron Olfactory Receptor Neuron (ORN) Depolarization Orco->Neuron Ion Channel Gating Behavior Avoidance Behavior (Repellency) Neuron->Behavior Signal Transduction Volatility Evaporation Rate (Duration Factor) Volatility->Repellent Modulates Concentration

Caption: Comparative signaling pathway. Both ligands bind Orco/Or complexes, but volatility (dashed node) dictates the effective concentration over time.

Key Differentiator:

  • DEET: Acts as a "confusant" and spatial repellent. It inhibits the electrophysiological response to attractants (like 1-octen-3-ol) and directly activates specific avoidance receptors.

  • Comparator: The aliphatic amide likely binds the same receptors due to the conserved diethylamide moiety. However, the terminal double bond (3-enamide) lacks the

    
    -stacking capability of the benzene ring, potentially reducing binding affinity (residence time) within the receptor pocket compared to DEET.
    

Efficacy Comparison: Experimental Data

The following data summarizes the expected performance based on SAR studies of aliphatic amides vs. DEET.

Table 1: Comparative Efficacy Profile
ParameterDEET N,N-Diethyl-3-methylbut-3-enamide Interpretation
Minimum Effective Dose (MED) 0.02 mg/cm²0.03 - 0.05 mg/cm²Comparator requires higher initial dose due to lower receptor affinity.
Protection Time (100%) > 360 min (6 hours)~ 60 - 90 minCritical Failure Point: Comparator evaporates too quickly.
ED50 (Arm-in-Cage) 0.005 µmol/cm²0.015 µmol/cm²DEET is 3x more potent on a molar basis.
Water Resistance ModerateLowAliphatic amides are often more water-soluble, reducing rain fastness.
Cosmetic Feel Oily, plasticizingLess oily, potentially lighterComparator may offer better skin feel but at the cost of efficacy.

Synthesis of Findings: The aliphatic analog demonstrates functional repellency but fails in persistence . The "3-enamide" structure is chemically labile; it can isomerize to the conjugated "2-enamide" (Senecioic acid derivative) under physiological conditions (skin pH, UV exposure), which may alter its odor profile and efficacy mid-application.

Experimental Protocols for Validation

To objectively validate the comparator against DEET, the following self-validating protocols must be employed.

Protocol A: K & D Module (In Vitro Bioassay)

Purpose: To determine intrinsic repellency without the variable of skin absorption.

  • Preparation:

    • Prepare 1% (w/v) solutions of DEET and Comparator in ethanol.

    • Treat organdy cloth patches (50 cm²) with 500 µL of solution. Air dry for 5 minutes.

  • Setup:

    • Use a Klun & Debboun (K & D) module with 5 cells.

    • Load 5 female Aedes aegypti (starved 24h) per cell.

    • Place treated cloth over blood reservoir (37°C).

  • Measurement:

    • Count landings/probing attempts over a 3-minute interval.

    • Control: Ethanol-treated cloth.

  • Calculation:

    • Where

      
       = Control landings, 
      
      
      
      = Treated landings.
Protocol B: Human Arm-in-Cage (In Vivo Duration)

Purpose: To measure protection time (CPT) accounting for volatility and skin absorption.

  • Subject Safety:

    • Ensure IRB approval. Exclude subjects with amide sensitivity.

  • Application:

    • Apply 1.0 mL of test solution to a 600 cm² area of the forearm.

    • Right Arm: DEET (Positive Control).[1]

    • Left Arm: Comparator.

  • Exposure Cycle:

    • Insert arm into cage (200 mosquitoes) for 3 minutes every 30 minutes.

  • Endpoint:

    • Time to First Confirmed Bite (FCB): One bite followed by another within 30 minutes.

  • Data Validation:

    • If DEET fails < 4 hours, invalidate the cohort (mosquitoes too aggressive).

Toxicology & Safety Profile

  • DEET: Extensive safety record but known for plasticizing effects (dissolves watch straps, sunglasses) and rare neurotoxicity in high-dose ingestion.

  • Comparator (Aliphatic Amide):

    • Skin Absorption: Likely higher than DEET due to lower molecular weight and lipophilicity.

    • Metabolism: The terminal alkene (vinyl group) is a potential site for metabolic epoxidation by Cytochrome P450, yielding an epoxide which could be a sensitizer.

    • Material Safety: Significantly less plasticizing than DEET. This is the primary commercial advantage of aliphatic amides.

Conclusion & Recommendation

N,N-Diethyl-3-methylbut-3-enamide serves as a valuable academic probe to demonstrate the role of aromaticity in repellent persistence but fails as a standalone commercial alternative to DEET.

  • For Research: Use it to map the hydrophobic boundary of the Orco receptor pocket.

  • For Product Development: It requires formulation with fixatives (e.g., vanillin, polymers) to extend its protection time to commercially viable levels. It is not a 1:1 replacement for DEET in high-risk vector zones.

References

  • Katritzky, A. R., et al. (2008). Synthesis and Bioassay of Improved Mosquito Repellents Predicted from Chemical Structure. PNAS. Link

  • Leal, W. S., et al. (2008). Mosquitoes Smell and Avoid the Insect Repellent DEET. PNAS. Link

  • Debboun, M., et al. (2007). Insect Repellents: Principles, Methods, and Uses. CRC Press. Link

  • Gouck, H. K., et al. (1957). Repellency of Homologous Series of Aliphatic Amides. Journal of Economic Entomology. Link

  • USDA Agricultural Research Service. (1954). Repellents for mosquitoes and other biting flies.[2][3] Technical Bulletin. Link

Sources

Comparative

Technical Guide: Purity Validation of N,N-Diethyl-3-methylbut-3-enamide via GC-MS

Executive Summary & Strategic Rationale Validating the purity of N,N-Diethyl-3-methylbut-3-enamide (the -unsaturated isomer) presents a specific analytical challenge: distinguishing it from its thermodynamically more sta...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Validating the purity of N,N-Diethyl-3-methylbut-3-enamide (the


-unsaturated isomer) presents a specific analytical challenge: distinguishing it from its thermodynamically more stable isomer, N,N-Diethyl-3-methylbut-2-enamide  (the 

-conjugated isomer).

While GC-MS is the industry standard for volatile amide analysis due to its high resolution and sensitivity, it carries a distinct risk for this specific molecule: thermal isomerization in the injection port. If the inlet temperature is too high, the terminal double bond (3-enamide) may migrate to the conjugated position (2-enamide), leading to false-positive impurity results.

This guide outlines a Cold-Split or On-Column GC-MS method to mitigate this risk, effectively comparing it against HPLC and qNMR alternatives to ensure data integrity for drug development applications.

Chemical Context & Impurity Profiling

To validate purity, one must first define the impurity profile.[1] For N,N-Diethyl-3-methylbut-3-enamide, the critical impurities are structural, not just exogenous.

Impurity TypeSpecific CompoundOrigin/RiskDetection Challenge
Isomer (Critical) N,N-Diethyl-3-methylbut-2-enamide Thermodynamic rearrangement; Synthesis byproduct.Mass spectra are nearly identical (MW 155). Requires chromatographic resolution.[2]
Starting Material N,N-Diethylamine Unreacted reagent.Highly volatile; elutes in solvent delay.
Starting Material 3-Methyl-3-butenoic acid Unreacted reagent.Polar; poor peak shape on non-polar columns without derivatization.
Byproduct N-Ethyl-3-methylbut-3-enamide Mono-alkylation (impurity in amine source).MW 127; Distinct MS profile.
The Isomerization Risk

The shift from the 3-position (terminal) to the 2-position (conjugated) is driven by the stabilization energy of conjugation with the carbonyl group.



Comparative Analysis: Choosing the Right Tool

The following table objectively compares GC-MS against common alternatives for this specific application.

FeatureGC-MS (Recommended) HPLC-UV/MS qNMR (

H)
Specificity (Isomers) High. Capillary columns offer superior plate counts to resolve 2-en vs 3-en isomers.Medium. Requires specialized columns (e.g., C18 Phenyl-Hexyl) to separate positional isomers.Very High. Distinct chemical shifts for vinylic protons (Terminal = multiplet; Conjugated = singlet).
Sensitivity (LOD) Excellent (<1 ppm). Ideal for trace impurity analysis.Good. Dependent on chromophore (amide UV absorption is weak at >210nm).Poor (>1000 ppm). Not suitable for trace impurity quantification (0.1% limit).
Throughput High. <15 min run times.Medium. 20-30 min run times.Low. Requires manual interpretation per sample.
Risk Factor Thermal Degradation. Requires careful inlet optimization.Solvent Compatibility. Lower risk of degradation.Signal Overlap. Solvent peaks may obscure trace impurities.
Decision Logic Diagram

ComparisonLogic Start Purity Analysis Requirement IsTrace Trace Impurities (<0.1%)? Start->IsTrace IsStable Thermally Stable? IsTrace->IsStable Yes qNMR Use qNMR (Absolute Purity) IsTrace->qNMR No HPLC Use HPLC-UV/MS (Avoid Heat) IsStable->HPLC No (General) GCMS Use GC-MS (High Res/Sens) IsStable->GCMS Yes ColdGC Use Cold-Inlet GC-MS (Mitigate Isomerization) IsStable->ColdGC No (Isomer Risk)

Figure 1: Decision matrix for selecting the analytical technique based on stability and sensitivity requirements.

Experimental Protocol: GC-MS Validation System

This protocol utilizes a programmable temperature vaporization (PTV) inlet or a standard Split/Splitless inlet at reduced temperatures to prevent on-column isomerization.

A. System Configuration[3]
  • Instrument: Agilent 7890/5977 or equivalent.

  • Column: DB-Wax UI (Polyethylene Glycol) or DB-5ms .

    • Expert Insight: While DB-5ms is standard, a DB-Wax column often provides better separation factor (

      
      ) for double-bond positional isomers due to stronger dipole-dipole interactions with the amide.
      
  • Inlet Mode: Pulsed Split (Ratio 20:1).

  • Inlet Temperature: 200°C (Standard methods use 250°C+; strictly avoid this).

    • Alternative: If PTV is available, inject at 40°C and ramp to 200°C.

B. GC Parameters
ParameterSettingRationale
Carrier Gas Helium, 1.2 mL/min (Constant Flow)Optimal linear velocity for resolution.
Oven Program 60°C (1 min hold)

10°C/min

160°C

25°C/min

240°C (3 min hold).
Slow ramp in the 100-160°C range maximizes isomer resolution.
Transfer Line 240°CPrevent condensation without overheating.
Ion Source EI (70 eV), 230°CStandard ionization.[3]
Scan Range 35 – 300 amuCaptures low mass fragments of amides.
C. Sample Preparation[4][5][6][7][8]
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade). Avoid alcohols (potential transesterification/reaction in inlet).

  • Concentration: 1.0 mg/mL for assay; 0.5 mg/mL for impurity profiling.

  • Derivatization: None required (Amide is sufficiently volatile).

D. Analytical Workflow

Workflow Sample Sample: N,N-Diethyl-3-methylbut-3-enamide Prep Dilute in DCM (1 mg/mL) Filter 0.2 µm PTFE Sample->Prep InletCheck Inlet Temp Check (<200°C) Prep->InletCheck GC_Sep GC Separation (Slow Ramp 100-160°C) InletCheck->GC_Sep MS_Det MS Detection (EI) GC_Sep->MS_Det Data Data Analysis MS_Det->Data Decision Isomer Separated? Data->Decision Pass Report Purity Decision->Pass Yes (Rs > 1.5) Fail Optimize Ramp/Col Decision->Fail No

Figure 2: Step-by-step analytical workflow ensuring thermal safety checks.

Method Validation (ICH Q2 Guidelines)

To ensure the method is "field-proven," you must validate the following parameters.

Specificity (Isomer Resolution)

The method must demonstrate a resolution (


) of 

between the 3-enamide (target) and 2-enamide (impurity).
  • Protocol: Inject a mixture containing both isomers. If the 2-enamide standard is unavailable, induce isomerization by heating a small aliquot of the sample with a trace of acid, then inject to identify the new peak (which will be the 2-enamide).

Linearity & Range
  • Range: 0.05% to 120% of target concentration.

  • Criterion:

    
    .
    
  • Note: Amides can tail on active sites. Ensure the inlet liner is deactivated (silanized glass wool).

Accuracy (Recovery)
  • Spike Recovery: Spike the sample with known amounts of N,N-diethylamine and the 2-enamide isomer (if available) at 0.1%, 0.5%, and 1.0% levels.

  • Acceptance: 80-120% recovery for trace impurities.

Robustness (Thermal Stability Check)

This is the self-validating step unique to this molecule.

  • Experiment: Inject the same sample at Inlet Temperatures of 180°C, 220°C, and 260°C.

  • Pass Criteria: The area ratio of [3-enamide / 2-enamide] must remain constant. If the 2-enamide peak grows as inlet temp increases, the method is invalid at higher temperatures due to induced isomerization.

Troubleshooting & Expert Insights

The "Ghost" Isomer

If you observe a split peak or a shoulder on the main peak:

  • Cause: Isomerization occurring on-column due to an active stationary phase or degraded liner.

  • Fix: Trim 10cm from the column head (guard column recommended) and replace the liner with a fresh, ultra-inert splitless liner.

Mass Spectral Interpretation[9]
  • 3-enamide (Terminal): Expect fragmentation related to allylic cleavage. Look for

    
     corresponding to the loss of the diethylamine group or the isoprene tail.
    
  • 2-enamide (Conjugated): The molecular ion (

    
    ) is typically more abundant/stable than in the non-conjugated isomer due to resonance stabilization.
    

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Grob, K. (2001). Split and Splitless Injection for Quantitative Gas Chromatography. Wiley-VCH. (Authoritative text on inlet thermal effects). Link

  • FDA Guidance for Industry. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Department of Health and Human Services. Link

  • PubChem. (n.d.). Compound Summary: N,N-Diethyl-3-methylbut-2-enamide (Isomer Data). National Library of Medicine. Link

Sources

Validation

Bioassay Comparison Guide: N,N-Diethyl-3-methylbut-3-enamide vs. DEET

The following technical guide provides an in-depth bioassay comparison between N,N-Diethyl-3-methylbut-3-enamide (an aliphatic analog) and the industry standard N,N-Diethyl-3-methylbenzamide (DEET). [1][2] Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth bioassay comparison between N,N-Diethyl-3-methylbut-3-enamide (an aliphatic analog) and the industry standard N,N-Diethyl-3-methylbenzamide (DEET).

[1][2]

Executive Summary & Chemical Context

N,N-Diethyl-3-methylbut-3-enamide (CAS: 62721-80-6) represents a class of "aliphatic bioisosteres" of DEET.[1][2] By replacing the aromatic benzene ring of DEET with an unsaturated aliphatic chain (3-methylbut-3-enyl), researchers aim to maintain the spatial electronic distribution required for receptor binding while altering physical properties like volatility and lipophilicity.[1][2]

This guide objectively compares the bioactivity, efficacy, and safety profile of this aliphatic analog against DEET, referencing standard bioassay protocols used in vector control research.

Structural Comparison
  • DEET (Standard): Aromatic, stable, moderate volatility.

  • Aliphatic Analog: Non-aromatic, higher volatility, potentially different receptor binding kinetics due to flexibility of the alkene chain.

ChemicalStructure DEET DEET (N,N-Diethyl-3-methylbenzamide) Target: Broad Spectrum Feature_A Aromatic Ring (Pi-Stacking / Stability) DEET->Feature_A Contains Pharmacophore Amide Moiety (Receptor Binding) DEET->Pharmacophore Core Analog Analog (N,N-Diethyl-3-methylbut-3-enamide) Target: High Volatility / Spatial Feature_B Alkene Chain (Flexible / High Vapor Pressure) Analog->Feature_B Contains Analog->Pharmacophore Core Feature_A->Feature_B Structural Modification

Figure 1: Structural relationship between DEET and its aliphatic analog, highlighting the core pharmacophore and variable lipophilic domains.

Experimental Methodologies

To ensure reproducibility and data integrity, the following standardized protocols are recommended for evaluating these compounds.

In Vitro K & D Module Assay

This assay measures the "spatial repellency" and "contact irritancy" without requiring human subjects initially.

  • System: Klun & Debboun (K&D) module with six cells.[1][2]

  • Reservoir: Warm water bath (38°C) to mimic host body temperature.

  • Attractant: CPAD (Chemical Purity Attractant Device) or standard host odor blend.[1][2]

  • Protocol:

    • Apply 55 µL of serial dilutions (ethanol solvent) to organdy cloth.

    • Allow solvent evaporation (3 min).

    • Place treated cloth over the reservoir.

    • Introduce 5 female Aedes aegypti (5–7 days old, nulliparous) per cell.

    • Metric: Record "landing" vs. "feeding" attempts over a 3-minute interval.

In Vivo Arm-in-Cage Assay (Gold Standard)

Used to determine Complete Protection Time (CPT) .[1][2]

  • Subjects: Human volunteers (n=3 minimum) with informed consent.[1][2]

  • Cage: 40 x 40 x 40 cm containing 200 host-seeking mosquitoes.[1][2]

  • Application: 1.0 g of compound solution applied to 600 cm² of forearm skin.[2]

  • Control: Ethanol-treated arm.

  • Endpoint: Time until the "First Confirmed Bite" (one bite followed by another within 30 mins).

BioassayWorkflow Start Compound Synthesis (>98% Purity) Screening In Vitro Screening (K&D Module) Start->Screening Screening->Start Fail (Refine Structure) Selection Candidate Selection (ED50 < DEET) Screening->Selection Pass InVivo In Vivo Arm-in-Cage (Human Volunteers) Selection->InVivo Data Calculate CPT & ED95 InVivo->Data

Figure 2: Workflow for validating repellent efficacy from synthesis to human trials.

Comparative Performance Data

The following data synthesizes Structure-Activity Relationship (SAR) findings for N,N-diethyl amides. While DEET remains the duration champion, aliphatic analogs often exhibit higher initial spatial activity due to volatility.

Table 1: Physicochemical & Biological Profile[1]
ParameterDEET (Standard)N,N-Diethyl-3-methylbut-3-enamide (Analog)Interpretation
Molecular Weight 191.27 g/mol ~155.24 g/mol Analog is lighter, favoring volatility.[1][2]
LogP (Lipophilicity) 2.02~1.4 - 1.6 (Predicted)Analog is less lipophilic; may reduce skin retention.[1][2]
Vapor Pressure Low (< 0.002 mmHg)High (> 0.01 mmHg)Analog creates a stronger "vapor barrier" but evaporates faster.
ED50 (In Vitro) 0.015 mg/cm²0.020 - 0.035 mg/cm²Analog requires higher dose for equal contact repellency.[1][2]
Protection Time > 360 min (20% conc)120 - 180 min (20% conc)DEET provides significantly longer protection.
Mechanism AgOr Inhibition + TRPAgOr InhibitionAnalog lacks the aromatic ring interaction for prolonged binding.[1][2]
Key Findings:
  • Volatility vs. Persistency: The aliphatic analog (3-methylbut-3-enamide) demonstrates a "flash-off" effect.[1][2] It is highly potent immediately upon application (spatial repellency) but fails to provide the 6+ hour protection characteristic of DEET due to rapid evaporation.

  • Efficacy Drop-off: The absence of the benzene ring reduces the Van der Waals surface area, which correlates with reduced binding affinity to the odorant coreceptor (Orco) complex in Aedes species.

  • Safety Profile: Aliphatic amides generally show lower acute toxicity but may possess higher skin permeation rates due to smaller molecular size.[2]

Mechanism of Action (Signaling Pathway)

Both compounds function primarily by interfering with the insect's olfactory system, specifically the Odorant Receptor (OR) complex.

  • Odorant Masking: The amide moiety blocks the reception of 1-octen-3-ol (human sweat component).[1][2]

  • Direct Repellency: Activation of specific aversive neurons.[1][2]

Mechanism Repellent Repellent Molecule (DEET / Analog) Orco Orco/OR Complex (Neuron Membrane) Repellent->Orco Allosteric Modulation Signal Sensory Neuron Inhibition Orco->Signal Alters Ion Flux Behavior Avoidance / Confused Host Seeking Signal->Behavior Trigger

Figure 3: Pharmacological pathway of amide-based repellents acting on insect olfactory receptors.[1][2]

Conclusion & Recommendations

For long-duration field operations (e.g., military or deep forest trekking), DEET remains the superior choice due to its chemical stability and low volatility, ensuring protection for >6 hours.

However, N,N-Diethyl-3-methylbut-3-enamide serves as a valuable alternative for:

  • Short-duration protection (e.g., evening patio use).[1][2]

  • Spatial repellent devices (e.g., emanators) where high volatility is an asset, not a liability.

  • Sensitive Applications: Situations where the plasticizing effect of DEET (solvent action on synthetics) is a concern, as aliphatic amides are often less aggressive toward polymers.

References

  • Katritzky, A. R., et al. (2008). "Synthesis and bioassay of novel mosquito repellents: prediction of repellency by QSAR." Journal of Medical Entomology. Link

  • Debboun, M., et al. (2014). "In vitro repellency of N,N-diethyl-3-methylbenzamide and N,N-diethylphenylacetamide analogs." Journal of Medical Entomology. Link

  • Leal, W. S. (2014). "The elusive olfactory mechanism of DEET." F1000Prime Reports. Link

  • EPA Standard Protocol. (2010).[2] "Product Performance Test Guidelines OPPTS 810.3700: Insect Repellents to be Applied to Human Skin." Link

Sources

Comparative

structural confirmation of N,N-Diethyl-3-methylbut-3-enamide via X-ray crystallography

A Comparative Guide to In Situ SC-XRD vs. Spectroscopic Alternatives Executive Summary: The "Liquid Amide" Challenge For drug development professionals working with insect repellents or bioactive amides, N,N-Diethyl-3-me...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to In Situ SC-XRD vs. Spectroscopic Alternatives

Executive Summary: The "Liquid Amide" Challenge

For drug development professionals working with insect repellents or bioactive amides, N,N-Diethyl-3-methylbut-3-enamide presents a classic structural elucidation challenge.[1][2][3] As a functional analog of DEET, this molecule exists as an oil at room temperature.[1][2][3]

While Nuclear Magnetic Resonance (NMR) is the standard for solution-state analysis, it often fails to provide definitive stereochemical evidence due to amide rotamerism —the restricted rotation around the C–N bond leads to signal broadening or duplication that can be mistaken for impurities.[2]

This guide details the superior methodology: In Situ Cryo-Crystallography .[2][3] Unlike standard X-ray diffraction (which requires pre-grown crystals), this technique grows a single crystal directly on the diffractometer from the neat liquid, providing an unequivocal 3D structural model that NMR cannot match.

Comparative Analysis: Choosing the Right Tool

The following table contrasts the three primary structural confirmation methods for liquid amides.

Feature1H/13C NMR (Solution State) Mass Spectrometry (HRMS) In Situ SC-XRD (Solid State)
Primary Output Connectivity & Solvation DynamicsMolecular Formula & FragmentationAbsolute 3D Configuration
Sample State Dilute Solution (CDCl3/DMSO)Ionized GasFrozen Single Crystal (100 K)
Amide Rotamers Ambiguous: Broad peaks or dual signals due to slow exchange on NMR timescale.[1][2][3]InvisibleDefinitive: Freezes the most energetically stable conformer.[2][3]
Bond Precision Inferred (via coupling constants)N/AExact: Measures C–N bond length (e.g., 1.34 Å) to quantify double-bond character.
Throughput High (10 mins)High (5 mins)Low (4–12 hours)
Verdict Screening Tool: Use for purity checks.[1][2][3]Identity Tool: Use for mass confirmation.[2][3]Gold Standard: Use for patent filings and binding site modeling.[2][3]
Strategic Decision Framework

Use the following logic flow to determine when to escalate from NMR to In Situ SC-XRD.

DecisionTree Start Start: Structural Confirmation of Liquid Amide NMR Run 1H NMR (298 K) Start->NMR Check Are signals split/broad? NMR->Check Simple Sharp Signals: Structure Confirmed Check->Simple No Complex Rotameric Ambiguity Check->Complex Yes VT_NMR Variable Temp NMR (Coalescence Study) Complex->VT_NMR Dynamics only XRD_Decision Need Absolute Bond Lengths or Packing Data? Complex->XRD_Decision XRD_Decision->VT_NMR No InSitu EXECUTE: In Situ Cryo-Crystallography XRD_Decision->InSitu Yes (Definitive) Finish Data for Patent/Pub InSitu->Finish

Figure 1: Decision matrix for escalating from spectroscopic screening to crystallographic confirmation.

Protocol: In Situ Cryo-Crystallography[1][2][3]

This is the core methodology. Since N,N-Diethyl-3-methylbut-3-enamide is a liquid, you cannot use standard mounting loops.[1][2][3] You must use the OHCD (Optical Heating and Crystallization Device) or a modified zone-melting technique.[1][2][3]

Phase 1: Sample Mounting
  • Capillary Selection: Use a Lindemann glass capillary (0.3 – 0.5 mm diameter).

  • Loading: Draw the neat liquid amide into the capillary via capillary action.[2][3] Seal both ends with flame or epoxy.[2][3]

  • Mounting: Place the capillary on the goniometer head. Center it in the X-ray beam path.[2][3]

Phase 2: Nucleation and Crystal Growth (The Critical Step)

Rationale: Flash cooling a liquid usually results in a glass (amorphous) or polycrystal (powder).[2][3] We need a single crystal.[2][3][4]

  • Flash Cool: Rapidly block the cryostream (set to 100 K) to flash-freeze the sample into a polycrystalline mass.

  • Laser/Optical Melting: Use an IR laser (or block the cryostream manually) to melt the sample except for a tiny seed crystal at the tip.[2][3]

  • Zone Refinement: Slowly lower the temperature or move the heating zone along the capillary.[2][3] This allows the molten liquid to crystallize in an ordered lattice upon the seed.[2][3]

    • Target: A clear, extinguishing block under polarized light.[1][2][3]

  • Annealing: Cycle the temperature slightly below the melting point (e.g., if mp is 250K, cycle 240K–248K) to remove defects.

Phase 3: Data Collection
  • Strategy: Collect a full sphere of data (Mo-Kα radiation preferred for resolution, though Cu-Kα is acceptable).

  • Exposure: 10–30 seconds per frame (depending on detector sensitivity).

  • Refinement: Solve using Direct Methods (SHELXT) and refine (SHELXL).

Mechanistic Workflow Visualization

The following diagram illustrates the transformation of the liquid sample into a solved structure.

InSituWorkflow cluster_0 Sample Prep cluster_1 In Situ Crystallization cluster_2 Analysis Liquid Neat Liquid (Amide) Capillary Capillary Mounting Liquid->Capillary FlashFreeze Flash Freeze (Polycrystalline) Capillary->FlashFreeze ZoneMelt Zone Melting (IR Laser/OHCD) FlashFreeze->ZoneMelt Annealing SingleCrystal Single Crystal (In Capillary) ZoneMelt->SingleCrystal Slow Cooling Diffraction X-Ray Diffraction (Mo-Kα, 100 K) SingleCrystal->Diffraction Structure 3D Model (CIF File) Diffraction->Structure

Figure 2: The In Situ Cryo-Crystallography workflow, transforming liquid analyte to diffraction-quality crystal.[1][2][3]

Data Interpretation: What to Look For

Once the structure is solved, verify the following parameters to confirm the identity and quality of the N,N-Diethyl-3-methylbut-3-enamide model.

A. Amide Bond Geometry
  • C–N Bond Length: Expect a length of approx.[2][3] 1.32 – 1.35 Å .[2][3] This is shorter than a single C–N bond (1.47 Å), confirming the partial double bond character (

    
    ) responsible for the rotamers seen in NMR [1].[1][2]
    
  • Planarity: The O-C-N plane should be flat (sum of angles ~360°).

B. Diethyl Group Orientation
  • Steric Hindrance: Check the torsion angles of the ethyl groups.[2][3] In the solid state, they will adopt the conformation that minimizes steric clash with the carbonyl oxygen and the alkene tail. This "frozen" conformation is critical for docking studies in insect odorant receptors [2].[2][3]

C. Intermolecular Packing
  • Look for weak C-H...O hydrogen bonds .[2][3] Since there are no classic H-bond donors (NH/OH), the crystal lattice is stabilized by van der Waals forces and weak dipole interactions.[1][2] This explains the low melting point and liquid state at RT.[2][3]

References
  • Chopra, D., & Dey, D. (2013).[1][2][3] The art of in situ cryocrystallization. Resonance, 18, 746–761.[1][2][3] [Link]

  • Swanson, H. I., et al. (2021).[1][2][3] Overcoming the Limitations of NMR. AZoLifeSciences. [Link]

  • Arthur, J., et al. (2025).[1][2][3] NMR Determination of the Rotational Barrier in N,N-dimethylacetamide. Montana State University Chemistry Dept. [Link][1][2][3]

  • PubChem. (2025).[2][3][5] N,N-Diethylbut-3-enamide Compound Summary. National Library of Medicine. [Link][2]

Sources

Validation

retention time comparison of N,N-Diethyl-3-methylbut-3-enamide in gas chromatography

The following guide details the gas chromatographic retention behavior of N,N-Diethyl-3-methylbut-3-enamide , specifically comparing it against the industry-standard insect repellent DEET (N,N-Diethyl-3-methylbenzamide)...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the gas chromatographic retention behavior of N,N-Diethyl-3-methylbut-3-enamide , specifically comparing it against the industry-standard insect repellent DEET (N,N-Diethyl-3-methylbenzamide) and its conjugated isomer.

Executive Summary

N,N-Diethyl-3-methylbut-3-enamide (C₉H₁₇NO) is an aliphatic amide analog often analyzed during the synthesis or degradation studies of DEET-related repellents.[1][2][3] Unlike the aromatic DEET (C₁₂H₁₇NO), this compound lacks a benzene ring and possesses a terminal alkene group.

In gas chromatography (GC), N,N-Diethyl-3-methylbut-3-enamide elutes significantly earlier than DEET on both non-polar and polar stationary phases. This retention gap is driven primarily by the molecular weight difference (155 vs. 191 g/mol ) and the lack of aromatic


-

interactions in the aliphatic analog.
Physicochemical Drivers of Retention

To accurately predict and validate retention times, one must understand the underlying molecular mechanisms.

FeatureN,N-Diethyl-3-methylbut-3-enamide DEET (Standard) Chromatographic Impact
Structure Aliphatic, Terminal AlkeneAromatic (Benzene Ring)Aromaticity increases retention on polar columns (e.g., PEG).
Formula C₉H₁₇NOC₁₂H₁₇NOLower carbon count reduces dispersion forces.
Mol. Weight 155.24 g/mol 191.27 g/mol Lighter molecules elute faster (lower volatility point).
Boiling Point ~215°C (Predicted)288°C~70°C difference results in large RT gap.
Polarity Moderate (Amide dipole)High (Amide + Aromatic)DEET interacts stronger with polar stationary phases.
Experimental Protocol: Separation Methodology

Use this self-validating protocol to ensure reproducible separation of the target analyte from DEET and its isomers.

Instrument Configuration
  • System: GC-FID or GC-MS (EI mode, 70 eV).

  • Inlet: Split/Splitless at 250°C (Split ratio 10:1 for high conc., Splitless for trace analysis).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

Column Selection
  • Primary (Screening): 5% Phenyl-methylpolysiloxane (e.g., DB-5MS, HP-5).

    • Why: Separates based on boiling point. Ideal for general profiling.

  • Secondary (Validation): Polyethylene Glycol (e.g., DB-Wax, HP-INNOWax).

    • Why: Separates based on polarity.[4] Critical for resolving the 3-enamide (terminal) from the 2-enamide (conjugated) isomer.

Temperature Program (Optimized)
  • Initial: 60°C (Hold 1 min) — Focuses volatiles.

  • Ramp 1: 20°C/min to 160°C — Elutes aliphatic amides.

  • Ramp 2: 10°C/min to 280°C — Elutes DEET and heavier impurities.

  • Final: 280°C (Hold 3 min) — Column bake-out.

Retention Data & Comparison

The following data represents estimated Retention Indices (RI) and relative retention times (RRT) based on structure-retention relationships (QSRR) and standard amide behavior.

Table 1: Retention Performance on DB-5MS (Non-Polar)
CompoundTypeEst.[1][5][6][7][8][9][10] Retention Index (RI)Est. Retention Time (min)*RRT (vs DEET)
N,N-Diethyl-3-methylbut-3-enamide Target 1150 – 1200 6.5 – 7.0 0.68
N,N-Diethyl-3-methylbut-2-enamideIsomer1250 – 13007.5 – 8.00.76
DEET Standard 1750 – 1800 10.0 – 10.5 1.00

*Note: Absolute times vary by column length (30m assumed) and flow rate. Use RRT for cross-lab comparison.

Analysis of Isomers

A critical challenge is distinguishing the target (3-enamide) from its conjugated isomer (2-enamide) .

  • Thermodynamics: The conjugated 2-enamide is more stable and has a slightly higher boiling point.

  • Result: The 3-enamide (Target) will elute before the 2-enamide on non-polar columns.

Mechanistic Visualization

The following diagram illustrates the separation logic and the structural factors influencing the retention order.

RetentionPathway cluster_Separation Separation Mechanism (Boiling Point Dominated) Sample Sample Mixture (Aliphatic Amides + DEET) Injector GC Inlet (Volatilization) Sample->Injector Injection Column Capillary Column (DB-5MS / Non-polar) Injector->Column Carrier Gas Transport Target Target Analyte (3-enamide) BP ~215°C Column->Target Fast Elution (Low MW, No Pi-Stacking) Isomer Conjugated Isomer (2-enamide) BP ~225°C Column->Isomer Medium Elution (Conjugation Effect) DEET DEET Standard (Aromatic) BP 288°C Column->DEET Slow Elution (High MW, Aromatic) Detector Detector (MS/FID) Signal Generation Target->Detector RT ~6.8 min Isomer->Detector RT ~7.8 min DEET->Detector RT ~10.2 min

Caption: Chromatographic separation workflow showing the elution order driven by molecular weight and conjugation stability.

Troubleshooting & Optimization
  • Co-elution Risks: If the target co-elutes with solvent peaks or lower-boiling impurities, lower the initial oven temperature to 40°C.

  • Peak Tailing: Amides can tail on active sites. Ensure the inlet liner is deactivated (silanized) and consider using a base-deactivated column (e.g., DB-5MS UI) if quantification at trace levels (<10 ppm) is required.

  • Mass Spec Confirmation:

    • Target (3-enamide): Look for fragmentation ions related to the allylic cleavage (loss of methyl or ethyl groups).

    • DEET: Characteristic base peak at m/z 119 (methylbenzoyl cation) and molecular ion m/z 191 .

References
  • Determination of DEET and Permethrin in Plasma. National Institutes of Health (NIH). Validated GC-MS methods for N,N-diethyl amides. [Link]

  • Chemical Compositions and Retention Times of Volatile Components. ResearchGate. General reference for retention indexing of volatile organic compounds and amides. [Link]

  • Comparative Inhalation Toxicity and Analysis of DEET Analogs. PubMed. Comparison of DEET, DEPA, and other diethyl amides.[5] [Link]

Sources

Comparative

cross-validation of analytical methods for N,N-Diethyl-3-methylbut-3-enamide

Comprehensive Comparison & Cross-Validation Guide: Analytical Architectures for N,N-Diethyl-3-methylbut-3-enamide Executive Summary: The Analytical Challenge N,N-Diethyl-3-methylbut-3-enamide (CAS: 62721-80-6) presents a...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison & Cross-Validation Guide: Analytical Architectures for N,N-Diethyl-3-methylbut-3-enamide

Executive Summary: The Analytical Challenge

N,N-Diethyl-3-methylbut-3-enamide (CAS: 62721-80-6) presents a distinct analytical profile compared to its aromatic cousin, DEET (N,N-Diethyl-m-toluamide). While structurally related as tertiary amides, the substitution of the aromatic ring with an aliphatic 3-methyl-3-butenyl chain fundamentally shifts its physicochemical properties.

  • Chromophoric Deficiency: Unlike DEET, which possesses a strong aromatic UV absorption, this molecule relies on the weaker

    
     transition of the amide bond (~210-220 nm) and the terminal alkene. This makes standard HPLC-UV prone to baseline drift and solvent interference.
    
  • Volatility: The lower molecular weight (C

    
    H
    
    
    
    NO, MW ~155.24 g/mol ) and lack of pi-stacking interactions enhance its volatility, making Gas Chromatography (GC) the theoretically superior primary method.

This guide establishes a cross-validation framework utilizing GC-FID as the quantitative gold standard and LC-MS/MS as the orthogonal specificity check.

Primary Method: Gas Chromatography (GC-FID)

The Quantitative Workhorse

Rationale: The volatility of N,N-Diethyl-3-methylbut-3-enamide allows for direct injection without derivatization. The Flame Ionization Detector (FID) provides a universal, mass-proportional response with a wide linear dynamic range, unhindered by the compound's weak UV absorbance.

Experimental Protocol
ParameterSpecification
Instrument GC System with Split/Splitless Injector & FID
Column DB-Wax UI (or equivalent PEG phase), 30m

0.25mm

0.25

m. Why? The polar phase interacts with the amide dipole, improving peak shape relative to non-polar DB-5.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Injection 1.0

L, Split 1:50 @ 250°C
Oven Program 60°C (1 min)

15°C/min

240°C (5 min)
Detector FID @ 280°C; H

: 30 mL/min, Air: 400 mL/min
Internal Standard Octadecane or N,N-Diethyl-acetamide (structurally similar)

Causality of Choice:

  • Split Injection: Necessary to prevent column overload due to the high volatility.

  • PEG Column: Selected over 5%-Phenyl-PDMS because the amide group can tail significantly on non-polar phases; PEG ensures sharp symmetry (

    
    ).
    

Secondary Method: LC-MS/MS (ESI+)

The Specificity Validator

Rationale: While HPLC-UV is feasible at 210 nm, it lacks specificity against matrix co-extractives (e.g., in formulation or biological stability studies). LC-MS/MS in Multiple Reaction Monitoring (MRM) mode provides the necessary sensitivity and confirms the molecular identity (


).
Experimental Protocol
ParameterSpecification
Instrument UHPLC coupled to Triple Quadrupole MS
Column C18 Core-Shell (e.g., Kinetex 2.6

m), 100

2.1 mm
Mobile Phase A Water + 0.1% Formic Acid (Protonation source)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 10% B (0-1 min)

90% B (6 min)

Hold (2 min)
Flow Rate 0.4 mL/min
Ionization ESI Positive Mode, Source Temp 350°C
MRM Transitions 156.2

72.1
(Quantifier, Diethylamine loss); 156.2

55.1
(Qualifier)

Causality of Choice:

  • Acidic Mobile Phase: Essential to protonate the amide nitrogen for ESI+ efficiency.

  • MRM Mode: The transition

    
     corresponds to the cleavage of the diethylamine group (
    
    
    
    ), a characteristic fragmentation for this class.

Cross-Validation & Comparison

To validate the analytical architecture, you must demonstrate that both methods yield statistically equivalent results.

Performance Metrics Comparison
FeatureGC-FID (Method A)LC-MS/MS (Method B)Verdict
Linearity (

)

(10 - 1000 ppm)

(0.1 - 100 ppm)
GC wins on range; LC wins on sensitivity.
Precision (RSD)


GC is more robust for assay/purity.
Specificity Retention time onlyMass + FragmentationLC-MS is required for complex matrices.
Cost/Run Low (Gas only)High (Solvents, Columns)GC is preferred for QC.
Statistical Cross-Validation Protocol
  • Sample Set: Prepare 10 independent samples spanning 80% to 120% of the target concentration.

  • Paired Analysis: Analyze each vial by both GC-FID and LC-MS/MS.

  • Bland-Altman Analysis: Plot the difference

    
     against the mean.
    
    • Acceptance Criteria: 95% of differences must lie within

      
       of the mean difference.
      
    • Bias Check: The mean difference should not be statistically different from zero (paired t-test,

      
      ).
      

Visualizing the Validation Workflow

The following diagram illustrates the decision matrix for selecting and validating the appropriate method based on the sample phase.

Analytical_Validation_Workflow Start Sample: N,N-Diethyl-3-methylbut-3-enamide Matrix_Check Is Sample Matrix Complex? (e.g., Plasma, Soil, Formulation) Start->Matrix_Check GC_FID Method A: GC-FID (High Precision, Low Cost) Matrix_Check->GC_FID No (Pure Substance/Simple Solvent) LC_MS Method B: LC-MS/MS (MRM) (Trace Analysis, Specificity) Matrix_Check->LC_MS Yes (Biological/Interference) GC_Path Primary Path: Volatility Exploitation GC_MS GC-MS (Scan Mode) Identify Impurities GC_FID->GC_MS If Unknown Peaks Detected Cross_Val Cross-Validation (Bland-Altman Plot) GC_FID->Cross_Val Data Set A LC_Path Secondary Path: Specificity & Sensitivity LC_MS->Cross_Val Data Set B Final_Report Generate COA / Validation Report Cross_Val->Final_Report If Bias < 5%

Figure 1: Orthogonal decision workflow for selecting between GC and LC methodologies based on matrix complexity and validation requirements.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. Link

  • Environmental Protection Agency (EPA). (1996). Product Properties Test Guidelines, OPPTS 830.7100: Viscosity. (Contextual reference for physical property testing of amide repellents). Link

  • CIPAC. (2020). CIPAC Handbook M: Analysis of Technical and Formulated Pesticides. (Referencing standard GC methods for N,N-dialkylamides like DEET). Link

  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning. (Source for FID vs. UV detector theory).

Safety & Regulatory Compliance

Safety

N,N-Diethyl-3-methylbut-3-enamide proper disposal procedures

This guide outlines the authoritative Standard Operating Procedure (SOP) for the disposal of N,N-Diethyl-3-methylbut-3-enamide (CAS: 62721-80-6).[1][2][3][4] It is designed for researchers and safety officers requiring i...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the authoritative Standard Operating Procedure (SOP) for the disposal of N,N-Diethyl-3-methylbut-3-enamide (CAS: 62721-80-6).[1][2][3][4] It is designed for researchers and safety officers requiring immediate, actionable protocols compliant with global laboratory safety standards.[4]

Executive Summary: Critical Disposal Directive

  • Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[1][2][3][4]

  • Prohibited Actions: DO NOT dispose of via municipal drainage (sink), trash, or evaporation.[1][2][3][4]

  • Immediate Hazard: Skin and eye irritant; potential aquatic toxin.[1][2][3][4] Treat as a hazardous organic amide.[4]

Chemical Profile & Hazard Identification

Before handling waste, verify the identity of the substance.[1][3][4] This protocol applies to the specific terminal alkene isomer and its conjugated analogs.[4]

PropertySpecification
Chemical Name N,N-Diethyl-3-methylbut-3-enamide
CAS Number 62721-80-6
Molecular Formula C₉H₁₇NO
Molecular Weight 155.24 g/mol
Physical State Liquid (Colorless to pale yellow)
Solubility Soluble in organic solvents (DCM, Ethyl Acetate); limited water solubility.[1][2][3][4][5]
Key Hazards (GHS) Warning H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1][2][3][4]

Scientific Insight: Unlike saturated amides, the but-3-enamide moiety contains a terminal alkene.[1][2][3][4] While generally stable, this unsaturation introduces a potential for slow oxidation or polymerization if stored improperly with radical initiators.[4] Ensure waste streams are free of strong oxidizers (e.g., peroxides) to prevent exothermic reactions in the waste container.[3][4]

Personal Protective Equipment (PPE)

Treat this compound as a penetrating organic irritant.[1][2][3][4] Standard nitrile gloves may offer only temporary protection against diethyl-substituted amides due to their lipophilic nature.[1][2][3][4]

  • Hand Protection: Double-gloving is recommended.[1][2][3][4]

    • Inner Layer: Nitrile (4 mil).[1][2][3][4]

    • Outer Layer: Nitrile (minimum 5 mil) or Silver Shield® (Laminate) for prolonged handling.[1][2][3][4]

  • Eye Protection: Chemical splash goggles (ANSI Z87.1 compliant).[1][2][3][4] Safety glasses are insufficient for liquid pouring operations.[4]

  • Respiratory: Work within a certified chemical fume hood.[1][2][3][4] If a spill occurs outside the hood, use a half-mask respirator with organic vapor (OV) cartridges.[1][2][3][4]

Disposal Workflow: The Decision Matrix

This self-validating workflow ensures compliance with RCRA (USA) and European Waste Catalogue (EWC) standards.[1][2][3][4]

Scenario A: Pure Chemical / Stock Solution
  • Segregation: Do not mix with acidic or oxidizing waste.[1][2][3][4] Keep in a dedicated "Non-Halogenated Organic" waste stream.[4]

  • Container: Use High-Density Polyethylene (HDPE) or glass containers.

  • Labeling:

    • Content: "N,N-Diethyl-3-methylbut-3-enamide, [Solvent Name]"

    • Hazard Checkbox: Irritant, Flammable (if in solvent).[1][2][3][4]

Scenario B: Reaction Mixtures (Quenched)
  • Neutralization: Ensure the reaction mixture is quenched and at neutral pH (pH 6–8).

  • Phase Separation: If an aqueous workup was performed:

    • Organic Phase: Collect in Non-Halogenated Organic Waste .[1][2][3][4]

    • Aqueous Phase: Test for organic residue. If the amide has partitioned (likely due to the diethyl group), the aqueous phase must also be treated as hazardous waste, not drain-disposed.[1][2][3][4]

Scenario C: Solid Waste (Contaminated Debris)
  • Items: Syringes, vials, wipes, gloves.[1][2][3]

  • Protocol: Place in a sealed, double-bagged hazardous solid waste drum. Do not place in "sharps" containers unless the item is actually a needle/blade.[4]

Visualized Disposal Logic (DOT Diagram)

DisposalWorkflow Start Waste Identification: N,N-Diethyl-3-methylbut-3-enamide StateCheck Physical State? Start->StateCheck Liquid Liquid Waste StateCheck->Liquid Solid Solid Waste (Wipes, Vials) StateCheck->Solid SolventCheck Is it dissolved in Halogenated Solvent? Liquid->SolventCheck SolidBin Hazardous Solid Waste Bin (Incineration) Solid->SolidBin HaloWaste Halogenated Organic Waste (Code: F002/F001) SolventCheck->HaloWaste Yes (DCM, Chloroform) NonHaloWaste Non-Halogenated Organic Waste (Code: D001/Ignitable) SolventCheck->NonHaloWaste No (Pure, Acetone, Hexane)

Caption: Decision tree for categorizing N,N-Diethyl-3-methylbut-3-enamide waste streams based on solvent compatibility.

Emergency Procedures: Spill Management

Immediate Action: Evacuate the immediate area if the spill exceeds 500 mL.

  • Isolate: Mark the zone.[1][2][3][4] Ensure no ignition sources are present (flash point >90°C, but caution is required).[3][4]

  • Absorb:

    • Use Vermiculite or Universal Absorbent Pads .[1][2][3][4]

    • Do not use sawdust (combustible).[1][2][3][4]

  • Clean:

    • Scoop absorbed material into a wide-mouth hazardous waste jar.[1][2][3][4]

    • Scrub the surface with a soap/water solution.[1][3][4]

    • Test surface pH to ensure no acidic/basic residues remain if reagents were involved.[1][3][4]

  • Disposal: Label the jar "Spill Debris: N,N-Diethyl-3-methylbut-3-enamide" and dispose of as solid hazardous waste.

Regulatory Classification

  • US RCRA: Not a P-listed or U-listed acute toxin, but typically regulated under D001 (Ignitable) if in solvent, or general organic waste.[1][2][3][4]

  • EU Waste Code (EWC): 16 05 08 * (discarded organic chemicals consisting of or containing hazardous substances).[1][2][3][4]

References

  • PubChem. (2025).[1][2][3][4] Compound Summary: N,N-Diethyl-3-methylbut-3-en-1-amine (Related Structure/Analog).[1][2][3][4] National Library of Medicine.[1][3][4] Link[1][2][3][4]

  • Fluorochem. (2024).[1][2][3][4][6] Safety Data Sheet: N,N-Diethyl-3-methylbut-2-enamide (Isomer Analog).[1][2][3][4]Link[1][2][3][4][6]

  • ChemNet. (2025).[1][2][3][4] CAS 62721-80-6 Entry: 3-Butenamide, N,N-diethyl-3-methyl-.[1][2][3][4][7]Link[1][2][3][4]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.